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  • Product: Digiferruginol
  • CAS: 24094-45-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Digiferruginol: Natural Sources, Discovery, and Isolation

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Digiferruginol, a Promising Anthraquinone Digiferruginol, chemically identified as 1-hydroxy-2-(hydroxymethyl)anthraquinone, is a na...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Digiferruginol, a Promising Anthraquinone

Digiferruginol, chemically identified as 1-hydroxy-2-(hydroxymethyl)anthraquinone, is a naturally occurring anthraquinone derivative. Anthraquinones represent a large and diverse group of aromatic compounds found throughout nature, from plants and fungi to lichens.[1] Many of these compounds, including digiferruginol, have garnered significant interest from the scientific community due to their wide range of biological activities and potential therapeutic applications.[1] This technical guide provides a comprehensive overview of digiferruginol, focusing on its natural origins, the history of its discovery, its biosynthetic pathway, detailed protocols for its isolation, and its known biological activities.

Section 1: Natural Sources and Discovery of Digiferruginol

Digiferruginol is primarily found within the plant kingdom, specifically in species belonging to the Rubiaceae family. Its presence has been documented in the roots of Morinda officinalis and Damnacanthus indicus.[2] While a 1992 study reported the isolation of 1-hydroxy-2-hydroxymethylanthraquinone from these two species, an earlier paper from 1985 by Chang and Lee described the synthesis of digiferruginol and referred to it as a cytotoxic anthraquinone, suggesting its initial isolation and characterization may have occurred prior to this date.[3]

The concentration and presence of digiferruginol can vary between different plant species and even within different parts of the same plant. The primary sources identified for this compound are summarized in the table below.

Plant SpeciesFamilyPlant Part
Morinda officinalisRubiaceaeRoot
Damnacanthus indicusRubiaceaeRoot
Rubia cordifoliaRubiaceaeNot specified
Rubia yunnanensisRubiaceaeNot specified
Handroanthus impetiginosusBignoniaceaeNot specified

Section 2: Biosynthesis of Digiferruginol in the Rubiaceae

The biosynthesis of anthraquinones in the Rubiaceae family, including the pathway leading to digiferruginol, follows the chorismate/o-succinylbenzoic acid (OSB) pathway. This pathway is distinct from the polyketide pathway utilized by some other organisms.

The key steps in this biosynthetic route are:

  • Formation of o-Succinylbenzoic Acid (OSB): The pathway begins with the condensation of isochorismate, derived from the shikimate pathway, and α-ketoglutarate with the help of thiamine pyrophosphate (TPP) as a cofactor.

  • Activation of OSB: The OSB molecule is then activated by the formation of a Coenzyme A (CoA) ester.

  • Naphthoate Synthesis: The activated OSB-CoA undergoes a cyclization reaction to form 1,4-dihydroxy-2-naphthoic acid (DHNA).

  • Prenylation and Cyclization: DHNA is subsequently prenylated with dimethylallyl pyrophosphate (DMAPP), which originates from the methylerythritol phosphate (MEP) pathway. A series of cyclization and rearrangement reactions then lead to the formation of the basic anthraquinone skeleton.

  • Tailoring Reactions: The final structure of digiferruginol, with its characteristic hydroxyl and hydroxymethyl groups at positions 1 and 2 respectively, is achieved through a series of specific tailoring reactions, including hydroxylations, methylations, and oxidations. The precise enzymatic steps leading to the 1-hydroxy-2-(hydroxymethyl) substitution pattern are still an active area of research.

Biosynthesis_of_Digiferruginol Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate OSB o-Succinylbenzoic Acid Isochorismate->OSB alpha_KG α-Ketoglutarate alpha_KG->OSB OSB_CoA OSB-CoA OSB->OSB_CoA DHNA 1,4-Dihydroxy-2-naphthoic acid OSB_CoA->DHNA Anthraquinone_Skeleton Anthraquinone Skeleton DHNA->Anthraquinone_Skeleton MEP_Pathway MEP Pathway DMAPP DMAPP MEP_Pathway->DMAPP DMAPP->Anthraquinone_Skeleton Digiferruginol Digiferruginol (1-hydroxy-2-(hydroxymethyl)anthraquinone) Anthraquinone_Skeleton->Digiferruginol Hydroxylation, Oxidation, etc.

Figure 1: Simplified biosynthetic pathway of digiferruginol.

Section 3: Experimental Protocols for Isolation and Characterization

The isolation and purification of digiferruginol from its natural sources involve standard phytochemical techniques. The following is a generalized protocol based on methods used for the isolation of anthraquinones from Morinda and Damnacanthus species.

Extraction
  • Plant Material Preparation: Air-dry the roots of Morinda officinalis or Damnacanthus indicus and grind them into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with chloroform at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification
  • Column Chromatography: Subject the crude chloroform extract to column chromatography on silica gel.

  • Elution Gradient: Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) can be employed.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • Thin-Layer Chromatography (TLC) Monitoring: Monitor the collected fractions by TLC, using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under UV light (254 nm and 366 nm).

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound.

  • Further Purification: The fractions containing digiferruginol may require further purification by preparative TLC or repeated column chromatography to obtain the pure compound.

Isolation_Workflow Start Dried & Powdered Roots (Morinda officinalis or Damnacanthus indicus) Extraction Maceration with Chloroform Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Chloroform Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC TLC Monitoring Fraction_Collection->TLC Pooling Pooling of Similar Fractions TLC->Pooling Purification Further Purification (Prep. TLC or repeated CC) Pooling->Purification Pure_Compound Pure Digiferruginol Purification->Pure_Compound

Figure 2: General workflow for the isolation of digiferruginol.

Characterization

The structure of the isolated digiferruginol can be confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the anthraquinone chromophore.

Section 4: Biological Activities and Potential Applications

While specific and extensive biological studies on pure digiferruginol are limited in the available literature, the broader class of anthraquinones is well-known for a variety of pharmacological activities. These activities provide a strong rationale for further investigation into the specific properties of digiferruginol.

Cytotoxic and Anticancer Activity

Anthraquinones are widely recognized for their potential as anticancer agents.[1] A 1985 study by Chang and Lee referred to digiferruginol as a "cytotoxic anthraquinone," suggesting early indications of its antiproliferative properties.[3] The mechanisms of action for anthraquinones in cancer therapy are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication. Further studies are warranted to determine the specific cytotoxic profile and mechanism of action of digiferruginol against various cancer cell lines.

Antimicrobial Activity

Many anthraquinone derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[5] For instance, 1-hydroxy-2-methylanthraquinone, a structurally similar compound, exhibits antimicrobial properties.[4] The antimicrobial potential of digiferruginol should be investigated against clinically relevant pathogens to explore its possible application as an antimicrobial agent.

Section 5: Future Perspectives and Conclusion

References

  • (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. MDPI. [Link]

  • Yang YJ, Shu HY, Min ZD. (1992). [Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus]. Yao Xue Xue Bao, 27(5):358-64. [Link]

  • (2022). A Network Pharmacology Analysis of Cytotoxic Triterpenes Isolated from Euphorbia abyssinica Latex Supported by Drug-likeness and ADMET Studies. National Center for Biotechnology Information. [Link]

  • Chang P, Lee KH. (1985). Antitumor agents, 75. Synthesis of cytotoxic anthraquinones digiferruginol and morindaparvin-B. Journal of Natural Products, 48(6):948-51. [Link]

  • (2010). Antimicrobial activities of 1,4-benzoquinones and wheat germ extract. PubMed. [Link]

  • (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. RSC Publishing. [Link]

  • (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabo. Semantic Scholar. [Link]

  • (2022). Antimicrobial and Antibiofilm Activity of Origanum vulgare Extracts Obtained by Supercritical Fluid Extraction Under Various Extraction Conditions. MDPI. [Link]

  • (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. National Center for Biotechnology Information. [Link]

  • (2026). 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione. PubChem. [Link]

  • (2014). Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Biological Activity of Digiferruginol: A Technical Guide

Executive Summary Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone) is a bioactive anthraquinone predominantly isolated from the roots of Digitalis ferruginea, Rubia species (R. schumanniana, R. cordifolia), and Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone) is a bioactive anthraquinone predominantly isolated from the roots of Digitalis ferruginea, Rubia species (R. schumanniana, R. cordifolia), and Morinda species (M. officinalis, M. citrifolia). Unlike the abietane diterpene "Ferruginol," Digiferruginol is defined by a tricyclic aromatic quinone scaffold.

This guide analyzes its pharmacological profile, distinguishing its specific biological activities—primarily cytotoxicity, antimicrobial potential, and anti-aging properties —from the broader anthraquinone class. It serves as a roadmap for researchers investigating its utility as a lead scaffold for oncological and antimicrobial drug development.

Part 1: Chemical Profile & Structural Identity

The biological efficacy of Digiferruginol is dictated by its planar tricyclic structure, which facilitates DNA intercalation, and its redox-active quinone moiety, which drives reactive oxygen species (ROS) generation.

PropertySpecification
IUPAC Name 1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Common Synonyms Digiferrugineol, 1-hydroxy-2-hydroxymethylanthraquinone
Chemical Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol
Key Functional Groups C-1 Hydroxyl (H-bonding donor), C-2 Hydroxymethyl (Polarity/Solubility modulator), 9,10-Dione (Redox center)
Natural Sources Digitalis ferruginea (Rusty Foxglove), Rubia spp.[1][2] (Madder), Morinda spp.[3] (Noni)
Structural Significance

The C-2 hydroxymethyl group distinguishes Digiferruginol from other simple anthraquinones like chrysophanol (methyl group at C-3). This primary alcohol provides a handle for glycosylation (forming derivatives like digiferruginol-ω-gentiobiose) and increases hydrophilicity compared to purely lipophilic analogs, potentially altering bioavailability and cellular uptake.

Part 2: Pharmacological Spectrum[2][4][5][6][7]

Cytotoxicity & Anticancer Potential

Digiferruginol exhibits cytotoxic activity against various cancer cell lines, although its potency varies significantly between the free aglycone and its glycosidic derivatives.

  • Aglycone Activity: The free Digiferruginol molecule generally demonstrates higher cytotoxicity than its glycosides. It functions similarly to other anthraquinones (e.g., lucidin, rubiadin) by intercalating into DNA and inhibiting topoisomerases.

  • Glycoside Attenuation: Research indicates that glycosides such as digiferruginol-ω-gentiobiose often show reduced cytotoxicity (IC₅₀ > 100 μM against A549 and HepG2), suggesting that the sugar moiety may hinder cellular entry or target binding.

  • Mechanism: The core mechanism involves the Intrinsic Apoptotic Pathway . The quinone moiety undergoes redox cycling, generating superoxide anions (

    
    ), which trigger mitochondrial depolarization and Caspase-3 activation.
    
Antimicrobial & Antifungal Activity

Isolated fractions containing Digiferruginol from Rubia and Digitalis roots have demonstrated broad-spectrum antimicrobial properties.

  • Target Organisms: Effective against Gram-positive bacteria (Staphylococcus aureus) and certain fungi (Candida albicans).

  • Mechanism: Disruption of the microbial electron transport chain and generation of oxidative stress within the bacterial cytoplasm.

Anti-Aging & Antioxidant Effects

In the context of Morinda officinalis (Bajitian), Digiferruginol has been identified as a constituent contributing to anti-aging and neuroprotective effects. It mitigates oxidative stress in neuronal cells, potentially via the upregulation of endogenous antioxidant enzymes (SOD, CAT).

Part 3: Mechanistic Insights & Signaling Pathways

The following diagram illustrates the primary signaling cascade activated by Digiferruginol in neoplastic cells, leading to apoptosis.

Digiferruginol_Mechanism Digi Digiferruginol (Intracellular Accumulation) Redox Redox Cycling (Quinone -> Semiquinone) Digi->Redox Metabolic Activation DNA DNA Intercalation & Topoisomerase II Inhibition Digi->DNA Direct Binding ROS ROS Generation (Superoxide/H2O2) Redox->ROS Electron Transfer Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Oxidative Damage Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis Replication Arrest CytoC Cytochrome c Release Mito->CytoC Pore Opening Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Cascade Initiation Caspase->Apoptosis Execution

Caption: Proposed molecular mechanism of Digiferruginol-induced apoptosis involving dual pathways: ROS-mediated mitochondrial dysfunction and direct DNA intercalation.

Part 4: Experimental Protocols

Protocol A: Isolation of Digiferruginol from Rubia Roots

Objective: To isolate high-purity Digiferruginol for bioassays.

  • Extraction:

    • Pulverize dried roots of Rubia schumanniana or Digitalis ferruginea (1 kg).

    • Macerate in Methanol (MeOH) (3 x 3L) at room temperature for 48 hours.

    • Concentrate filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield crude extract.

  • Partitioning:

    • Suspend crude extract in water.[4]

    • Partition sequentially with n-Hexane , Chloroform (CHCl₃) , and Ethyl Acetate (EtOAc) .

    • Note: Digiferruginol is typically found in the Chloroform or Ethyl Acetate fraction due to its polarity.

  • Fractionation (Column Chromatography):

    • Stationary Phase: Silica Gel 60 (70-230 mesh).

    • Mobile Phase: Gradient elution with CHCl₃:MeOH (100:0 → 90:10).

    • Monitor fractions via TLC (Visualize under UV 254nm and spray with 10% H₂SO₄/EtOH).

  • Purification:

    • Subject Digiferruginol-rich fractions to Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and polymers.

    • Recrystallize from MeOH/CHCl₃ to obtain yellow needles.

  • Validation: Confirm structure via ¹H-NMR and MS (Molecular Ion peak at m/z 254).

Protocol B: Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC₅₀ values against cancer cell lines (e.g., HepG2, MCF-7).

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.

  • Treatment:

    • Dissolve Digiferruginol in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 μM) in culture medium.

    • Control: Vehicle control (0.1% DMSO max).

  • Incubation: Treat cells for 48h at 37°C, 5% CO₂.

  • Development:

    • Add 20 μL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4h (formazan crystal formation).

    • Aspirate medium; dissolve crystals in 150 μL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate cell viability % relative to control.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32209, 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione. Retrieved from [Link]

  • Olatunde, O. Z. (2018). Progress of the components and biological activities of Morinda officinalis How.[5] Biomedical Research and Reviews.[5] Retrieved from [Link]

  • Phakhodee, W., et al. (2012). Distribution of Naturally Occurring Anthraquinones, Iridoids and Flavonoids from Morinda genus: Chemistry and Biological activity.[6] Walailak Journal of Science and Technology.[3] Retrieved from [Link]

  • Zhang, X., et al. (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Kanokmedhakul, K., et al. (2005). Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans. Journal of Ethnopharmacology. Retrieved from [Link]

Sources

Foundational

Technical Guide: Spectroscopic Elucidation of Digiferruginol

The following technical guide details the spectroscopic characterization of Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone). This document is structured for researchers requiring rigorous structural validation of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone). This document is structured for researchers requiring rigorous structural validation of this anthraquinone derivative, commonly isolated from Rubia species.

Compound Class: Anthraquinone | CAS: 24094-45-9 | Formula:



Executive Summary

Digiferruginol is a bioactive anthraquinone characterized by a tricyclic aromatic core with a specific substitution pattern: a chelated phenolic hydroxyl at C-1 and a hydroxymethyl group at C-2. Accurate identification requires distinguishing it from structurally similar analogues like Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone) and 1-hydroxy-2-methylanthraquinone. This guide provides a multi-modal spectroscopic workflow (MS, IR, NMR) to unambiguously validate the structure.

Experimental Methodology

To ensure data integrity (E-E-A-T), the following sample preparation protocols are recommended before spectral acquisition.

Sample Preparation Protocols
TechniqueSolvent/MatrixConcentrationCritical Parameter
NMR DMSO-

(preferred) or CDCl

5–10 mg / 0.6 mLDMSO-

is required to observe the chelated OH proton (~13 ppm) and the alcoholic OH coupling.
MS (ESI) Methanol (LC-MS grade)1–10 µg/mLUse negative mode (ESI-) for phenolic sensitivity; Positive mode (ESI+) for fragmentation.
FT-IR KBr Pellet or ATR (Diamond)1% w/w (KBr)Ensure sample is dry to prevent water O-H interference with the hydroxymethyl signal.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for molecular weight and structural stability.

Ionization and Fragmentation[1][2]
  • Molecular Ion: The compound exhibits a clear molecular ion

    
     at m/z 254  (EI/ESI+).
    
  • Key Fragmentation Pathways:

    • Loss of Water: The hydroxymethyl group facilitates a facile loss of

      
       (18 Da), resulting in a stable ion at m/z 236 . This is diagnostic for the 
      
      
      
      moiety.
    • Carbonyl Loss: Sequential loss of CO (28 Da) from the quinone core is characteristic of anthraquinones, leading to ions at m/z 208 and m/z 180 .

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathway for Digiferruginol.

Digiferruginol_MS Fig 1. MS Fragmentation Pathway of Digiferruginol (ESI+) M_Ion Molecular Ion [M]+ m/z 254 Frag_1 [M - H2O]+ m/z 236 (Benzylium-like) M_Ion->Frag_1 - H2O (18) Frag_2 [M - H2O - CO]+ m/z 208 Frag_1->Frag_2 - CO (28) Frag_3 [M - H2O - 2CO]+ m/z 180 (Fluorenone-type) Frag_2->Frag_3 - CO (28)

[2][3][4]

Infrared (IR) Spectroscopy

IR data confirms the functional group environment, specifically the hydrogen-bonding status of the carbonyls.

Frequency (

)
AssignmentStructural Insight
3400–3450 O-H Stretch (Broad)Overlap of the aliphatic

and the phenolic OH.
2920, 2850 C-H StretchAliphatic methylene (

) vibrations.
1670 C=O[1][2] Stretch (Free)Corresponds to C-10 Carbonyl . It is not hydrogen-bonded.
1630–1635 C=O[3] Stretch (Chelated)Corresponds to C-9 Carbonyl . Shifted to lower wavenumber due to strong intramolecular H-bonding with OH at C-1.
1590, 1450 C=C AromaticSkeletal vibrations of the anthraquinone ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. The data below represents consensus values for Digiferruginol in DMSO-


 .
H NMR Data (Proton)

The proton spectrum is distinct due to the "peri" effect on the anthraquinone protons and the strong downfield shift of the chelated hydroxyl.

Position

(ppm)
Multiplicity (

in Hz)
Assignment Logic
OH-1 12.80 – 12.95 Singlet (s)Chelated Phenolic OH. The intramolecular H-bond to C=O(9) desheilds this proton significantly. Disappears with

shake.
H-5, H-8 8.15 – 8.25Multiplet (m)Peri-Protons. Deshielded by the magnetic anisotropy of the nearby carbonyl groups (C-9, C-10).
H-6, H-7 7.80 – 7.90Multiplet (m)Mid-Ring Protons. Standard aromatic range, less deshielded than peri-protons.
H-4 7.95Doublet (

)
Ortho-coupled to H-3. Deshielded by the C-10 carbonyl.
H-3 7.70Doublet (

)
Ortho-coupled to H-4.
OH-11 5.20 – 5.40Triplet (

) or Broad (br s)
Alcoholic OH. Coupling to the methylene protons (observed in DMSO, lost in CDCl

).
H-11 4.60 – 4.70Doublet (

) or Singlet
Methylene (-CH

-).
Appears as a doublet if coupling to OH is preserved; singlet if OH is exchanged.
C NMR Data (Carbon)

The carbon spectrum confirms the asymmetry of the molecule.

Position

(ppm)
TypeAssignment
C-9 188.5 C=OChelated Carbonyl. Downfield shift due to H-bonding with OH-1.
C-10 182.0 C=O[4]Free Carbonyl. Typical quinone value.
C-1 160.5C-OPhenolic carbon (ipso).
C-2 138.0C-RSubstituted aromatic carbon (linked to hydroxymethyl).
C-4a, 8a 133–135CQuaternary bridgehead carbons.
C-5, C-8 126–127CHPeri-carbons (correlated to H-5, H-8).
C-6, C-7 133–134CHMid-ring carbons.
C-3, C-4 119, 136CHRing A carbons.
C-11 59.0 – 60.5 CH

Hydroxymethyl Carbon. Diagnostic aliphatic peak.

Structural Elucidation Workflow

To confirm the identity of Digiferruginol from an unknown extract, follow this logical pathway:

  • Check UV/Vis: Confirm anthraquinone skeleton (absorption > 400 nm).

  • Verify MW (MS): Look for m/z 254.[5] If m/z is 270, you likely have Lucidin (extra OH).

  • Assess H-Bonding (NMR/IR):

    • One chelated OH (~12.9 ppm) + One free C=O (~1670 cm

      
      ) confirms the 1-hydroxy  substitution pattern.
      
    • (Note: 1,4-dihydroxy or 1,5-dihydroxy systems would show two chelated carbonyls or different shifts).

  • Locate Side Chain: The singlet/doublet at ~4.6 ppm (1H) and peak at ~60 ppm (13C) confirms the hydroxymethyl group.

  • Confirm Position: HMBC correlations between the methylene protons (H-11) and C-1, C-2, and C-3 establish the connectivity of the hydroxymethyl group at position 2.

References

  • PubChem. Digiferruginol (Compound). National Library of Medicine. Available at: [Link]

  • Chang, P. & Lee, K.H. (1985). Antitumor agents, 75. Synthesis of cytotoxic anthraquinones digiferruginol and morindaparvin-B. Journal of Natural Products. Available at: [Link]

  • Singh, R. & Geetanjali, G. (2005). Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia. Journal of the Serbian Chemical Society. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Ee, G.C.L., et al. (2011). Anthraquinones from Morinda citrifolia Roots. Asian Journal of Chemistry. (Provides comparative data for 1-hydroxy-2-methylanthraquinone analogues). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Digiferruginol

Abstract: This document provides a comprehensive, validated HPLC-UV method for the quantitative determination of digiferruginol. The protocol is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, validated HPLC-UV method for the quantitative determination of digiferruginol. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reliable analytical procedure. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its specificity, accuracy, precision, linearity, and sensitivity. Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method, a critical aspect for the analysis of pharmaceutical compounds.

Introduction: The Significance of Digiferruginol Quantification

Digiferruginol, chemically known as 1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione, is a naturally occurring anthraquinone found in various plant species, including those of the Rubia genus. Anthraquinones are a class of aromatic compounds recognized for their diverse and significant biological activities, which include but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The growing interest in digiferruginol as a potential therapeutic agent necessitates the development of a precise and reliable analytical method for its quantification in various matrices, including plant extracts and pharmaceutical formulations.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note details a stability-indicating reversed-phase HPLC-UV method, meticulously developed and validated to ensure the integrity of the analytical data. The causality behind each step of the protocol is explained to provide a deeper understanding of the methodology.

Principle of the Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate digiferruginol from other components in the sample matrix. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation and elution of digiferruginol. The quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength, where it exhibits significant absorption. The method's validation is grounded in the principles outlined in the ICH Q2(R1) guideline to ensure its suitability for its intended purpose.

Materials and Reagents

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg sensitivity).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

  • Filtration assembly with 0.45 µm and 0.22 µm membrane filters.

  • Class A volumetric flasks and pipettes.

  • HPLC vials.

Chemicals and Reagents
  • Digiferruginol reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (analytical grade).

  • Hydrochloric acid (analytical grade).

  • Sodium hydroxide (analytical grade).

  • Hydrogen peroxide (30%, analytical grade).

Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous): 0.1% (v/v) Formic acid in Water. Causality: The addition of formic acid to the aqueous mobile phase helps to suppress the ionization of the hydroxyl group of digiferruginol, leading to better peak shape and retention time reproducibility.[1]

Mobile Phase B (Organic): Acetonitrile. Causality: Acetonitrile is a common organic modifier in reversed-phase HPLC that provides good elution strength for moderately polar to nonpolar compounds like anthraquinones.

Diluent: Methanol:Water (50:50, v/v). Causality: This mixture ensures the solubility of digiferruginol and is compatible with the mobile phase.

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of digiferruginol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation (from Plant Material)
  • Accurately weigh 1 g of the dried and powdered plant material.

  • Transfer to a flask and add 20 mL of methanol.

  • Sonicate for 30 minutes.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with 20 mL of methanol each time.

  • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of diluent (e.g., 10 mL).

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis. Causality: Methanol is an effective solvent for the extraction of anthraquinones from plant matrices. Sonication aids in the efficient extraction by disrupting the plant cell walls. Filtration is crucial to remove particulate matter that could damage the HPLC column.[3]

Chromatographic Conditions
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 35 minutes

Causality: A C18 column is the standard for reversed-phase chromatography of moderately polar compounds.[1][4] A gradient elution is employed to ensure the separation of compounds with a range of polarities and to achieve a reasonable analysis time. A column temperature of 30 °C provides stable and reproducible retention times. The detection wavelength of 254 nm is chosen as it is a common and effective wavelength for the detection of aromatic compounds, including anthraquinones.[4][5][6]

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[7]

  • Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 1 M HCl at 80 °C for 2 hours. Neutralize with 1 M NaOH.

  • Alkaline Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 1 M NaOH at 80 °C for 2 hours. Neutralize with 1 M HCl.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep the standard stock solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the standard stock solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered specific if the digiferruginol peak is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak.

Linearity

Inject the working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

Accuracy

Perform a recovery study by spiking a known amount of digiferruginol standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) into a sample matrix. The accuracy is expressed as the percentage recovery.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days.

The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Table 2: Summary of Method Validation Results
Validation ParameterResult
Linearity (r²) ≥ 0.999
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
LOD (µg/mL) [Calculated Value]
LOQ (µg/mL) [Calculated Value]

Visualization of Workflows

Experimental_Workflow cluster_Prep Sample & Standard Preparation cluster_HPLC HPLC Analysis cluster_Data Data Processing SamplePrep Sample Extraction (Plant Material) HPLC HPLC-UV Analysis (Gradient Elution) SamplePrep->HPLC StdPrep Standard Solution Preparation StdPrep->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant

Caption: Overall experimental workflow for digiferruginol quantification.

Validation_Workflow Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated

Caption: Workflow for the validation of the HPLC-UV method.

Data Analysis and Quantification

The concentration of digiferruginol in the sample solutions is determined by using the linear regression equation obtained from the calibration curve of the standard solutions:

y = mx + c

Where:

  • y is the peak area of digiferruginol.

  • m is the slope of the calibration curve.

  • x is the concentration of digiferruginol.

  • c is the y-intercept.

The concentration in the original sample (e.g., mg of digiferruginol per gram of plant material) can be calculated using the following formula:

Concentration (mg/g) = (C × V × DF) / W

Where:

  • C = Concentration of digiferruginol in the sample solution (µg/mL) obtained from the calibration curve.

  • V = Final volume of the reconstituted extract (mL).

  • DF = Dilution factor, if any.

  • W = Weight of the plant material taken for extraction (g).

Conclusion

This application note provides a detailed and scientifically sound HPLC-UV method for the quantification of digiferruginol. The method is validated as per ICH guidelines, demonstrating its suitability for routine analysis and quality control. The inclusion of forced degradation studies confirms its stability-indicating capability, which is crucial for the reliable analysis of digiferruginol in the presence of its degradation products. This protocol serves as a valuable resource for researchers and professionals working on the development of natural product-based pharmaceuticals.

References

  • Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. (2023). National Institutes of Health. [Link]

  • HPLC Separation of Anthraquinones from Rhubarbs. (n.d.). CABI Digital Library. [Link]

  • (PDF) Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. (2009). ResearchGate. [Link]

  • HPLC chromatogram of the analyzed anthraquinones at 5.00 μg/mL. (n.d.). ResearchGate. [Link]

  • Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. (n.d.). SciSpace. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. [Link]

  • A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. (2012). Research Journal of Pharmacy and Technology. [Link]

  • IMPROVED HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY/MASS SPECTROSCOPY (HPLC/MS) METHOD FOR DETECTION OF ANTHRAQUINONES AND ANTIOXIDA. (2018). Universal Journal of Pharmaceutical Research. [Link]

  • An HPLC method development for the assessment of degradation products of anthraquinone dye. (2012). ResearchGate. [Link]

  • RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots(Rubia tinctorum). (2005). WUR eDepot. [Link]

  • 9,10-Anthracenedione, 1-hydroxy-. (n.d.). NIST WebBook. [Link]

  • Analysis of anthraquinones in Rubia tinctorum L. by liquid chromatography coupled with diode-array UV and mass spectrometric detection. (2001). ResearchGate. [Link]

  • The UV-Vis spectra of anthraquinone intermediates and polymeric dyes. (n.d.). ResearchGate. [Link]

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. (2024). MDPI. [Link]

  • Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability. (n.d.). University of Leeds. [Link]

  • Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. (1985). SciSpace. [Link]

  • Spectral studies of some hydroxy-derivatives of anthraquinones. (1969). Journal of the Chemical Society B: Physical Organic. [Link]

  • UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. (2014). PubMed Central. [Link]

Sources

Application

1H and 13C NMR spectral analysis of Digiferruginol

Application Note: Structural Elucidation and Spectral Analysis of Digiferruginol via High-Resolution NMR Executive Summary Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone ) is a bioactive anthraquinone isolated fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Spectral Analysis of Digiferruginol via High-Resolution NMR

Executive Summary

Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone ) is a bioactive anthraquinone isolated from Digitalis ferruginea (Rusty Foxglove) and related species. Unlike the cardenolides typically associated with Digitalis, Digiferruginol belongs to the anthraquinone class, exhibiting potential cytotoxic and antioxidant properties.

This application note provides a definitive protocol for the structural characterization of Digiferruginol using 1D (


H, 

C) and 2D (HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. We address the specific challenges of anthraquinone analysis—specifically the resolution of chelated hydroxyl protons and the unambiguous assignment of the hydroxymethyl moiety—providing a self-validating workflow for researchers.

Chemical Context & Structural Challenges

The structure of Digiferruginol consists of a 9,10-anthracenedione skeleton substituted with a hydroxyl group at position C-1 and a hydroxymethyl group at position C-2.

Key Structural Features:

  • Chelated Hydroxyl (C-1): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C-9, resulting in a characteristic downfield shift.

  • Hydroxymethyl Group (C-2): A diagnostic aliphatic signal that must be distinguished from methyl groups (found in isomers like Ziganein) or methoxy groups.

  • Quinone Carbonyls: The asymmetry introduced by the C-1 hydroxyl creates distinct chemical environments for the C-9 and C-10 carbonyls.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol minimizes solvent effects that often obscure labile protons.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ) is strictly recommended over CDCl
    
    
    .
    • Causality: DMSO-d

      
       reduces the rate of proton exchange, allowing for the observation of the aliphatic hydroxyl proton (of the hydroxymethyl group) as a triplet (coupling with CH
      
      
      
      ) rather than a broad singlet. It also stabilizes the chelated phenolic proton.
  • Concentration: Dissolve 5–10 mg of purified Digiferruginol in 0.6 mL of DMSO-d

    
    .
    
  • Tube Quality: Use high-precision 5mm NMR tubes (camber < 1

    
    m) to prevent shimming artifacts.
    
Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds for

    
    H experiments.
    
    • Critical Note: For

      
      C experiments, extend D1 to 3.0–5.0 seconds . Anthraquinone quaternary carbons (especially carbonyls) have long longitudinal relaxation times (
      
      
      
      ). Insufficient delay will result in poor signal-to-noise ratios for C-9 and C-10.
  • Pulse Sequence:

    • 
      H: Standard single pulse (zg30).
      
    • 
      C: Power-gated decoupling (zgpg30) to minimize NOE enhancement bias on quaternary carbons.
      

Spectral Analysis & Interpretation

H NMR Analysis (DMSO-d )

The proton spectrum is dominated by the deshielded chelated hydroxyl and the aromatic systems.

Position

(ppm)
Multiplicity

(Hz)
Interpretation
1-OH 12.95 s-Chelated Phenolic OH. Downfield due to H-bond with C-9=O.
H-3 7.72d7.8Ortho-coupling with H-4.
H-4 7.85d7.8Ortho-coupling with H-3.
H-5, H-8 8.15m-

-protons of the unsubstituted ring.
H-6, H-7 7.90m-

-protons of the unsubstituted ring.
-CH

- (Pos 2)
4.62 d5.5Benzylic methylene. Doublet due to coupling with OH.
-CH

OH
5.25 t5.5Aliphatic OH. Triplet confirms -CH

- neighbor (only visible in DMSO).

Diagnostic Logic: The presence of the signal at 12.95 ppm confirms the 1-hydroxy substitution.[1] If the OH were at position 2 or 3 (non-chelated), this signal would appear significantly upfield (~9–10 ppm) and would be broad.

C NMR Analysis

The carbon spectrum reveals the asymmetry of the anthraquinone core.

Position

(ppm)
TypeInterpretation
C-9 189.2 C=OChelated Carbonyl. Deshielded by H-bonding with 1-OH.
C-10 182.1 C=ONon-chelated Carbonyl.
C-1 160.5C-OPhenolic carbon (ipso).
C-2 136.8C-substIpso carbon carrying the hydroxymethyl group.
-CH

-
58.5 CH

Hydroxymethyl carbon.
Aromatics 118–135CH/CRemaining skeletal carbons.

Structural Validation Workflow (Self-Validating System)

To ensure the structure is Digiferruginol (1-OH, 2-CH


OH) and not an isomer (e.g., 1-OH, 3-CH

OH), 2D NMR correlations are required.
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment provides the definitive "connectivity map."

  • The Anchor: Start with the -CH

    
    - protons  (4.62 ppm).
    
  • The Correlations:

    • 
      :  Correlation to C-2  (136.8 ppm).
      
    • 
      :  Correlation to C-1  (160.5 ppm) and C-3  (119.5 ppm).
      
  • The Proof: The correlation to the deshielded C-1 (160.5 ppm) proves the hydroxymethyl group is ortho to the phenolic hydroxyl. If the structure were the 3-isomer, the CH

    
     would correlate to C-2 and C-4, neither of which would be the deshielded C-1 (~160 ppm).
    
Workflow Visualization

Digiferruginol_Analysis cluster_logic Decision Logic Sample Crude Extract / Purified Fraction Solvent Dissolution in DMSO-d6 (Preserves OH couplings) Sample->Solvent H1_NMR 1H NMR Acquisition (Observe 12.95 ppm Chelated OH) Solvent->H1_NMR C13_NMR 13C NMR Acquisition (Long D1 for Carbonyls) H1_NMR->C13_NMR Confirm Purity Isomer_Check Is CH2 ortho to OH? H1_NMR->Isomer_Check HMBC HMBC Experiment (The Validator) C13_NMR->HMBC Assign Quaternary Cs Structure Confirmed Structure: Digiferruginol HMBC->Structure CH2 correlates to C1 (160 ppm) Isomer_Check->Structure Yes (Digiferruginol)

Figure 1: Analytical workflow for the unambiguous identification of Digiferruginol, highlighting the critical HMBC checkpoint.

Troubleshooting & QC

  • Issue: Broadening of the -CH

    
    - signal or loss of the -OH triplet.
    
    • Cause: Presence of water or acidic impurities in the DMSO-d

      
       catalyzing proton exchange.
      
    • Solution: Use ampouled, "100%" DMSO-d

      
       or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.
      
  • Issue: Missing Carbonyl Signals (C-9, C-10).

    • Cause: Saturation of quaternary carbons due to short relaxation delay.

    • Solution: Increase D1 parameter to 4 seconds.

References

  • Imre, S., & Öztunc, A. (1976). Anthraquinones of Digitalis ferruginea. Zeitschrift für Naturforschung C, 31(7-8), 403-407.[2]

  • ChemicalBook. (n.d.). 2-(Hydroxymethyl)anthraquinone NMR Data. Retrieved October 26, 2023, from

  • El-Gamal, A. A., et al. (2024).[3][4] Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives. Molecules, 29.

  • Wu, Z., et al. (2014).[4] New Anthraquinones from Knoxia valerianoides. Phytochemistry Letters, 8, 83-86. (Provides comparative data for 1-hydroxy-2-hydroxymethylanthraquinone isomers).

Sources

Method

Application Notes and Protocols for the Isolation of Digiferruginol from Plant Material

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, technically detailed guide for the isolation of Digiferruginol,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the isolation of Digiferruginol, a promising anthraquinone derivative, from plant sources. Moving beyond a simple recitation of steps, this protocol delves into the rationale behind methodological choices, ensuring a robust and reproducible workflow. It is designed for researchers in natural product chemistry, pharmacology, and drug development who seek to obtain pure Digiferruginol for further investigation. The protocol covers all stages from the selection and preparation of plant material to the final purification and structural confirmation of the target compound.

Introduction to Digiferruginol

Digiferruginol, also known as 1-hydroxy-2-hydroxymethyl anthraquinone, is a naturally occurring anthraquinone that has garnered significant interest within the scientific community. Anthraquinones as a class are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties[1][2]. The unique structural features of Digiferruginol suggest a potential for novel biological activities, making its efficient isolation a critical first step for in-depth pharmacological screening and potential drug lead development. Digiferruginol has been reported in plant species such as Morinda officinalis and Damnacanthus indicus[3][4]. This protocol will focus on a general methodology applicable to these and related plant sources.

Strategic Approach to Isolation

The successful isolation of Digiferruginol hinges on a multi-step strategy that begins with the careful selection of plant material and culminates in the chromatographic purification of the target molecule. The overall workflow is designed to progressively enrich the concentration of Digiferruginol while systematically removing other secondary metabolites and impurities.

Isolation_Workflow A Plant Material Selection & Preparation B Extraction of Crude Digiferruginol A->B Maceration or Soxhlet Extraction C Solvent-Solvent Partitioning B->C Fractionation D Column Chromatography (Silica Gel) C->D Initial Purification E Preparative HPLC (C18 Column) D->E High-Resolution Purification F Structural Elucidation (NMR, MS) E->F Purity & Identity Confirmation

Caption: High-level workflow for the isolation of Digiferruginol.

Plant Material: Selection and Preparation

The concentration of secondary metabolites in plants can vary significantly based on factors such as species, geographical location, season of harvest, and post-harvest handling.

Protocol 3.1: Plant Material Handling

  • Source Selection: Procure authenticated plant material, preferably the roots of Morinda officinalis or a related species known to contain Digiferruginol.

  • Drying: Air-dry the fresh plant material in a well-ventilated area, shielded from direct sunlight, to a constant weight. Alternatively, use a forced-air oven at a temperature not exceeding 40-50°C to prevent the degradation of thermolabile compounds[5].

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration during extraction.

  • Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to minimize chemical degradation.

Extraction: Liberating Digiferruginol from the Matrix

The choice of extraction solvent and method is critical and is guided by the physicochemical properties of Digiferruginol. With a predicted LogD of approximately 2.3 and moderate solubility, a solvent of intermediate polarity is optimal[6][7].

Rationale for Solvent Choice:

Methanol or ethanol are effective solvents for extracting a broad range of secondary metabolites, including moderately polar compounds like Digiferruginol. The use of aqueous mixtures of these alcohols (e.g., 60-80%) can enhance the extraction efficiency for certain compounds[8]. However, for initial extraction, pure methanol or ethanol provides a good balance of solubilizing the target compound while minimizing the co-extraction of highly polar impurities.

Protocol 4.1: Solvent Extraction

Method A: Maceration (Cold Extraction)

  • Place 1 kg of powdered plant material in a large glass container.

  • Add 5 L of methanol to completely submerge the powder.

  • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh methanol.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

Method B: Soxhlet Extraction (Hot Extraction)

This method is more efficient but may not be suitable for thermolabile compounds. Given that some anthraquinones can be sensitive to heat, maceration is often the preferred starting point.

  • Place 500 g of the powdered plant material into a large thimble.

  • Insert the thimble into a Soxhlet apparatus.

  • Fill the round-bottom flask with 3 L of methanol.

  • Heat the solvent to a gentle boil and continue the extraction for 24-48 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract using a rotary evaporator as described in the maceration method.

Purification Cascade: From Crude Extract to Pure Compound

A multi-step purification strategy is essential to isolate Digiferruginol from the complex mixture of the crude extract.

Purification_Workflow cluster_0 Initial Fractionation cluster_1 Chromatographic Purification A Crude Methanolic Extract B Solvent-Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) A->B C Ethyl Acetate Fraction D Silica Gel Column Chromatography C->D E Semi-Pure Digiferruginol Fractions D->E F Preparative RP-HPLC E->F G Pure Digiferruginol F->G

Sources

Application

High-Performance Liquid Chromatography for the Purification of Digiferruginol: An Application Note and Protocol

Abstract This application note provides a comprehensive guide to the purification of Digiferruginol, a bioactive anthraquinone, using High-Performance Liquid Chromatography (HPLC). Digiferruginol, found in plants of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a comprehensive guide to the purification of Digiferruginol, a bioactive anthraquinone, using High-Performance Liquid Chromatography (HPLC). Digiferruginol, found in plants of the Morinda genus, exhibits significant therapeutic potential, necessitating a robust method for its isolation and purification to support pharmacological research and drug development. This document details a complete workflow, from initial sample preparation and extraction to the development and validation of both analytical and preparative reversed-phase HPLC (RP-HPLC) methods. We delve into the scientific rationale behind critical experimental choices, including the selection of stationary and mobile phases, gradient optimization, and detection parameters. Furthermore, this guide includes detailed, step-by-step protocols, data interpretation guidelines, and a systematic troubleshooting section to address common chromatographic challenges. The methodologies presented herein are designed to be self-validating and serve as a foundational resource for researchers, scientists, and drug development professionals seeking to obtain high-purity Digiferruginol for their studies.

Introduction

Digiferruginol is a naturally occurring anthraquinone that has been isolated from the roots of medicinal plants such as Morinda officinalis and Morinda citrifolia.[1] Anthraquinones represent a significant class of secondary metabolites known for their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4] The therapeutic promise of compounds like Digiferruginol makes them attractive candidates for further investigation and potential drug development.

This application note provides an in-depth, experience-driven guide to developing a reliable HPLC method for Digiferruginol purification. We will explore the entire process, beginning with the crucial pre-chromatographic steps of extraction and sample preparation, followed by a logical, science-first approach to method development. The core of this guide consists of detailed protocols for both analytical-scale purity assessment and preparative-scale isolation, complete with validation guidelines and troubleshooting solutions.

Part I: Pre-Chromatographic Considerations & Sample Preparation

The success of any purification campaign begins long before the sample is injected into the HPLC system. Proper extraction and sample preparation are paramount to ensure the integrity of the target analyte and the longevity of the chromatographic column.

Source Material and Extraction

Digiferruginol is primarily found in the roots of plants from the Morinda genus.[1] The initial extraction process aims to liberate the anthraquinones from the plant matrix.

Rationale for Solvent Selection: Digiferruginol's structure, featuring a relatively nonpolar anthraquinone core with polar hydroxyl groups, classifies it as a moderately polar compound. Therefore, solvents of intermediate polarity, such as ethanol or methanol, are effective for extraction. Chloroform can also be used, particularly for less polar anthraquinones.[6] Maceration is a simple and effective technique for this purpose.[7]

General Extraction Protocol:

  • Obtain dried and powdered root material of Morinda officinalis or a related species.

  • Weigh 100 g of the powdered material and place it in a suitable flask.

  • Add 1 L of 95% ethanol to the flask.

  • Allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation.

  • Filter the mixture to separate the extract from the solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield the crude ethanolic extract.

Sample Clean-Up and Preparation

Crude plant extracts contain a multitude of compounds that can interfere with HPLC analysis and potentially damage the column. A clean-up step is highly recommended.

Solid-Phase Extraction (SPE): SPE is an effective technique for removing highly polar compounds (like sugars and salts) and nonpolar compounds (like lipids and chlorophyll) that can precipitate in the mobile phase or irreversibly bind to the stationary phase. A C18 SPE cartridge is suitable for this purpose.

Protocol for Sample Preparation:

  • Dissolve a known amount of the crude extract in a minimal volume of methanol.

  • Condition a C18 SPE cartridge by washing it sequentially with one column volume of methanol followed by one column volume of deionized water.[8]

  • Load the dissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to elute highly polar impurities.

  • Elute the fraction containing Digiferruginol and other moderately polar compounds with a higher concentration of organic solvent (e.g., 80-100% methanol).

  • Evaporate the collected fraction to dryness.

  • Before injection, reconstitute the dried extract in the initial mobile phase composition (or a solvent with slightly weaker elution strength, like 50:50 acetonitrile:water) to a concentration of 1-5 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

Part II: HPLC Method Development Strategy

A logical and systematic approach to method development is crucial for achieving a robust and efficient separation.

Choosing the Right HPLC Mode: Reversed-Phase vs. Normal-Phase

The choice between reversed-phase (RP) and normal-phase (NP) chromatography is the first critical decision in method development.

  • Reversed-Phase (RP-HPLC): Employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). It is the most widely used mode in HPLC, particularly for compounds of moderate to low polarity.[5]

  • Normal-Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[9] It is ideal for separating very nonpolar compounds or isomers that are difficult to resolve in RP-HPLC.[9]

Justification for Digiferruginol: Given Digiferruginol's structure with both hydrophobic (anthraquinone backbone) and hydrophilic (hydroxyl groups) features, RP-HPLC is the most logical starting point. It will provide excellent retention and resolution from other components in the plant extract.[10][11]

G Analyte Analyte: Digiferruginol Properties Assess Physicochemical Properties (Polarity, Solubility) Analyte->Properties Decision Is Analyte Water Soluble / Moderately Polar? Properties->Decision RP_HPLC Select Reversed-Phase HPLC (RP-HPLC) Decision->RP_HPLC Yes NP_HPLC Select Normal-Phase HPLC (NP-HPLC) Decision->NP_HPLC No Conclusion RP-HPLC is the optimal choice for Digiferruginol purification. RP_HPLC->Conclusion

Caption: HPLC Mode Selection Workflow for Digiferruginol.

Selection of Critical Method Parameters

1. Stationary Phase (Column):

  • Chemistry: A C18 (octadecylsilane) bonded silica column is the workhorse for RP-HPLC and is highly recommended.[11] It provides excellent hydrophobic interaction with the anthraquinone core of Digiferruginol.

  • Particle Size: For analytical method development, a column with 3.5 µm or 5 µm particles provides a good balance of efficiency and backpressure. For preparative work, a larger particle size (5-10 µm) is often used to increase loading capacity and reduce pressure.[12]

  • Dimensions: A typical analytical column is 4.6 mm (ID) x 150-250 mm (length). A preparative column will have a larger internal diameter (e.g., >20 mm).[5]

2. Mobile Phase:

  • Solvents: A combination of HPLC-grade water and an organic solvent is used. Acetonitrile is often preferred over methanol as it has a lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[11]

  • Modifier (Acid): The addition of a small amount of acid (0.1% formic acid or acetic acid) to the aqueous phase is critical. This ensures that the phenolic hydroxyl groups on Digiferruginol are protonated (non-ionized), leading to consistent retention and sharp, symmetrical peaks.[13]

  • Elution Mode: A gradient elution, where the percentage of the organic solvent is increased over time, is necessary. This allows for the elution of compounds with a wide range of polarities, starting with the more polar impurities and ending with the less polar ones, ensuring that Digiferruginol is well-resolved from other components in the crude extract.[10]

3. Detection:

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is ideal. It allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for identifying the optimal detection wavelength and for assessing peak purity.[10][14]

  • Wavelength Selection: Anthraquinones typically have strong UV absorbance. The optimal wavelength for detection should be determined by examining the UV spectrum of a preliminary run or a standard. A wavelength corresponding to an absorption maximum (λmax) will provide the highest sensitivity.

Part III: Detailed Protocols

The following protocols provide a starting point for the purification of Digiferruginol. Optimization may be required based on the specific extract and HPLC system used.

Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development

This method is designed to resolve Digiferruginol from impurities and serve as the basis for scaling up to a preparative method.

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for complex mixtures.[10]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier ensures sharp peaks for phenolic compounds.[13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent with good UV transparency.
Gradient Elution 0-5 min: 10% B; 5-35 min: 10-90% B; 35-40 min: 90% B; 40-41 min: 90-10% B; 41-45 min: 10% BA shallow gradient is crucial for separating closely related compounds in a natural extract.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume prevents column overloading and peak distortion.
Detection DAD, 254 nm and 280 nmCommon wavelengths for aromatic compounds; monitor multiple wavelengths and check spectra for λmax.

Step-by-Step Protocol:

  • Prepare mobile phases A and B, filter through a 0.45 µm filter, and degas thoroughly.

  • Prepare the sample as described in Part I to a concentration of ~1 mg/mL.

  • Set up the HPLC system with the parameters listed in the table above.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the filtered sample.

  • Run the gradient method and collect the data.

  • Analyze the chromatogram to identify the peak corresponding to Digiferruginol (based on retention time if a standard is available, or by collecting the fraction and performing structural analysis, e.g., LC-MS).

Protocol 2: Preparative RP-HPLC for Digiferruginol Isolation

This protocol is scaled from the analytical method to isolate milligram quantities of the target compound.

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Crude_Extract Crude Plant Extract SPE_Cleanup SPE Cleanup Crude_Extract->SPE_Cleanup Filtered_Sample Filtered Sample (~20-50 mg/mL) SPE_Cleanup->Filtered_Sample Prep_HPLC Preparative HPLC Filtered_Sample->Prep_HPLC Fraction_Collection Fraction Collector Prep_HPLC->Fraction_Collection Monitor at 254 nm Solvent_Evap Solvent Evaporation (Rotovap/Lyophilizer) Fraction_Collection->Solvent_Evap Pool Fractions Purity_Check Purity Check (Analytical HPLC) Solvent_Evap->Purity_Check Pure_Compound Pure Digiferruginol Purity_Check->Pure_Compound

Caption: General Workflow for Preparative HPLC Purification.

Parameter Condition Rationale
Instrument Preparative HPLC system with high-flow pumpRequired to handle higher flow rates and volumes.
Column C18, 21.2 x 250 mm, 10 µmLarger diameter for increased loading capacity.[12]
Mobile Phase A Water with 0.1% Formic AcidSame as analytical to maintain selectivity.
Mobile Phase B AcetonitrileUse without acid to prevent acid accumulation in collected fractions.
Gradient Elution Adjusted based on analytical runThe gradient is focused around the elution time of Digiferruginol to maximize resolution and throughput.
Flow Rate 20 mL/min (adjust based on column dimensions)Flow rate is scaled up proportionally to the column cross-sectional area.
Column Temp. AmbientFor preparative scale, ambient temperature is often sufficient.
Injection Volume 1-5 mL (of a concentrated sample, e.g., 20-50 mg/mL)Maximize the amount of material purified per run without sacrificing resolution.
Detection UV-Vis Detector with a preparative flow cellSet to the λmax of Digiferruginol to trigger fraction collection.

Step-by-Step Protocol:

  • Concentrate the sample to be purified to 20-50 mg/mL in a suitable solvent.

  • Develop a focused gradient for the preparative run. Based on the analytical chromatogram, if Digiferruginol elutes at 40% B, a shallow gradient from 30% to 50% B over a shorter time might be effective.

  • Equilibrate the preparative column with the starting mobile phase composition.

  • Perform a loading study by injecting increasing amounts of the sample to determine the maximum loading capacity without significant loss of resolution.

  • Perform the preparative run, injecting the optimized sample volume.

  • Collect fractions corresponding to the Digiferruginol peak using an automated fraction collector.

  • Pool the pure fractions based on analytical HPLC re-injection of each fraction.

  • Remove the organic solvent using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid.

  • Confirm the purity of the final product using the analytical HPLC method (Protocol 1).

Protocol 3: Method Validation Guidelines

A validated HPLC method ensures that the results are reliable and reproducible. Key parameters should be assessed according to ICH guidelines.[15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the Digiferruginol peak is well-resolved from other peaks and has a consistent spectrum across its width (peak purity analysis via DAD).[16]

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of standard solutions of purified Digiferruginol at different concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be >0.999.[13]

  • Accuracy: The closeness of the test results to the true value. This can be determined by a recovery study, where a known amount of pure Digiferruginol is added (spiked) to a blank matrix, extracted, and analyzed. The recovery should typically be within 98-102%.[17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis on different days by different analysts. The relative standard deviation (RSD) should be less than 2%.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. They are typically calculated based on the signal-to-noise ratio (S/N) of the baseline (LOD ≈ 3:1, LOQ ≈ 10:1).[13]

Part IV: Data Interpretation & Troubleshooting

Effective troubleshooting is a key skill for any chromatographer. Most issues can be traced back to the pump, injector, column, or mobile phase.[18][19]

G Problem HPLC Problem Identified Pressure Pressure Issue? Problem->Pressure Peak_Shape Peak Shape Issue? Pressure->Peak_Shape No High_P High Pressure Pressure->High_P High Low_P Low/Fluctuating Pressure Pressure->Low_P Low/Unstable Retention Retention Time Issue? Peak_Shape->Retention No Tailing Peak Tailing/Fronting Peak_Shape->Tailing Yes Splitting Split Peaks Peak_Shape->Splitting Split Drift RT Drifting Retention->Drift Drifting No_Peaks No Peaks Retention->No_Peaks No Sol_High_P Check for blockages (frits, guard column) Backflush column High_P->Sol_High_P Sol_Low_P Check for leaks Degas mobile phase Low_P->Sol_Low_P Sol_Tailing Check pH of mobile phase Reduce sample mass load Tailing->Sol_Tailing Sol_Splitting Column void or contamination Change frit or column Splitting->Sol_Splitting Sol_Drift Check pump composition Ensure column is equilibrated Drift->Sol_Drift Sol_No_Peaks Check injector & detector No_Peaks->Sol_No_Peaks

Caption: A Systematic HPLC Troubleshooting Flowchart.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
High Backpressure 1. Blockage in guard column or column inlet frit.[19]2. Particulate matter from sample.3. Mobile phase precipitation.1. Replace the guard column or frit.2. Backflush the analytical column (disconnect from detector first).3. Ensure sample is filtered before injection.4. Check mobile phase compatibility.
Peak Tailing 1. Secondary interactions (e.g., ionized silanols interacting with analyte).2. Column overloading.3. Column void or degradation.1. Ensure mobile phase pH is appropriate (add 0.1% acid).2. Dilute the sample.3. Replace the column.
Peak Fronting 1. Sample solvent is stronger than the mobile phase.2. Column overloading.1. Dissolve sample in the initial mobile phase or a weaker solvent.[8]2. Reduce injection volume or sample concentration.
Shifting Retention Times 1. Inadequate column equilibration.2. Inconsistent mobile phase preparation.3. Fluctuating column temperature.4. Pump malfunction.1. Increase equilibration time between runs.2. Prepare fresh mobile phase accurately.3. Use a column thermostat.4. Check pump performance and degas solvents.
Ghost Peaks 1. Contamination in the mobile phase or system.2. Carryover from a previous injection.1. Use fresh, high-purity solvents.2. Run a blank gradient to identify the source.3. Implement a needle wash step in the autosampler method.

Conclusion

This application note provides a robust and scientifically grounded framework for the successful purification of Digiferruginol from natural extracts using HPLC. By adopting a systematic approach that encompasses careful sample preparation, logical method development, and precise execution of analytical and preparative protocols, researchers can confidently obtain high-purity material essential for advancing scientific inquiry. The detailed protocols and troubleshooting guide serve as a practical resource to navigate the complexities of natural product purification, ultimately enabling more accurate and reliable pharmacological and chemical investigations of Digiferruginol.

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Method

Application Notes &amp; Protocols for In Vitro Experimental Models for Studying Digiferruginol

Introduction: Unveiling the Therapeutic Potential of Digiferruginol Digiferruginol, a naturally occurring anthraquinone, presents a compelling subject for contemporary pharmacological research. Anthraquinones as a class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Digiferruginol

Digiferruginol, a naturally occurring anthraquinone, presents a compelling subject for contemporary pharmacological research. Anthraquinones as a class are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4][5] These properties are often linked to their ability to regulate reactive oxygen species (ROS) and modulate key signaling pathways such as NF-κB.[1] While Digiferruginol has been identified in plants of the Morinda genus, a comprehensive characterization of its bioactivities and mechanisms of action remains to be fully elucidated.[6]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a suite of in vitro experimental models and protocols to systematically investigate the therapeutic potential of Digiferruginol. The methodologies outlined herein are designed to be robust and self-validating, enabling a thorough exploration of its cytotoxic, anti-inflammatory, and antimicrobial properties. The causality behind experimental choices is emphasized to empower researchers to not only execute these protocols but also to interpret the results with a high degree of scientific rigor.

Part 1: Foundational Assays - Cytotoxicity and Antiproliferative Effects

A critical first step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation. This allows for the establishment of a therapeutic window and provides insights into its potential as an anticancer agent.[7]

Rationale for Cell Line Selection

The choice of cell lines is paramount for relevant and translatable results. Based on the known activities of related anthraquinones, a panel of cancer cell lines is recommended to screen for Digiferruginol's activity.[8][9]

Cell Line Cancer Type Justification
HT-29 Colon CancerRepresentative of a common gastrointestinal malignancy where natural products have shown efficacy.[10]
PC3 Prostate CancerA well-characterized androgen-independent prostate cancer cell line.[9]
MCF-7 Breast Cancer (ER+)Represents estrogen receptor-positive breast cancers.
MDA-MB-231 Breast Cancer (Triple-Negative)A model for aggressive, harder-to-treat breast cancers.
A549 Lung AdenocarcinomaA common type of lung cancer.[11]
SK-MEL-28 Malignant MelanomaFerruginol, a related compound, has shown activity against this cell line.[12]
PBMCs Peripheral Blood Mononuclear CellsAs a non-cancerous control to assess general cytotoxicity and selectivity.
Experimental Workflow for Cytotoxicity Assessment

A logical progression of experiments is crucial for building a comprehensive understanding of Digiferruginol's effects on cancer cells.

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Cell Death A Prepare Digiferruginol Stock Solution B Cell Seeding in 96-well plates A->B C Serial Dilution & Treatment (e.g., 0.1 - 100 µM) B->C D Incubation (24, 48, 72 hours) C->D E MTT or SRB Assay D->E F Determine GI50/IC50 Values E->F G Treat cells with GI50 concentration of Digiferruginol F->G Inform subsequent experiments H Apoptosis Assays: - Annexin V/PI Staining - Caspase-3/7 Activity G->H I Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) G->I J Western Blot for Apoptotic Markers (e.g., PARP, Bcl-2, Bax) G->J

Caption: Workflow for assessing the anticancer activity of Digiferruginol.

Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a reliable method for assessing cell density based on the measurement of cellular protein content and is considered a gold standard for screening.[12]

Materials:

  • Digiferruginol (ensure high purity)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Selected cancer cell lines and normal cells (PBMCs)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Digiferruginol in DMSO. Further dilute in complete medium to create a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used).

  • Treatment: Replace the medium in the wells with the prepared Digiferruginol dilutions. Incubate for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% inhibition of cell growth) using non-linear regression analysis.

Part 2: Investigating Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. Anthraquinones have been reported to possess anti-inflammatory properties, often by inhibiting the NF-κB pathway and reducing the production of inflammatory mediators.[1]

Rationale for the In Vitro Model

LPS-stimulated RAW 264.7 murine macrophages are a widely accepted and validated model for studying inflammation in vitro.[13] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates these cells to produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13][14]

Experimental Workflow for Anti-inflammatory Assessment

G A Determine Non-Toxic Concentrations of Digiferruginol on RAW 264.7 cells (MTT Assay) B Pre-treat RAW 264.7 cells with non-toxic concentrations of Digiferruginol A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Measure Nitric Oxide (NO) in supernatant (Griess Assay) D->E F Measure Pro-inflammatory Cytokines (TNF-α, IL-6) in supernatant (ELISA) D->F G Analyze Gene Expression of iNOS and COX-2 (RT-qPCR) D->G H Investigate NF-κB Pathway (Western Blot for p-p65, IκBα) D->H

Caption: Workflow for evaluating the anti-inflammatory effects of Digiferruginol.

Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14]

Materials:

  • RAW 264.7 macrophage cell line

  • Digiferruginol

  • Lipopolysaccharide (LPS) from E. coli

  • Complete DMEM medium

  • Griess Reagent System (e.g., from Promega)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader (540 nm)

Procedure:

  • Cell Viability Pre-Screen: First, perform an MTT assay (similar to the SRB protocol) on RAW 264.7 cells to determine the non-toxic concentration range of Digiferruginol.[14]

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of Digiferruginol. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Sulfanilamide solution to each 50 µL of supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.

Part 3: Antimicrobial Activity Screening

Anthraquinones have been reported to possess activity against a range of pathogenic microbes, including bacteria and fungi.[2][15][16] Investigating Digiferruginol's antimicrobial properties is a logical extension of its characterization.

Rationale for Microbial Strain Selection

A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast, should be used for initial screening.

Microorganism Type Clinical Relevance
Staphylococcus aureus Gram-positive BacteriaCommon cause of skin and systemic infections, including MRSA strains.[17]
Streptococcus mutans Gram-positive BacteriaA primary causative agent of dental caries.[17]
Escherichia coli Gram-negative BacteriaA common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa Gram-negative BacteriaAn opportunistic pathogen known for antibiotic resistance.[11]
Candida albicans Yeast (Fungus)A common cause of opportunistic fungal infections.[15]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]

Materials:

  • Selected microbial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Digiferruginol

  • 96-well sterile microplates

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Microbial Inoculum Preparation: Grow the microbial strains overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Digiferruginol in the appropriate broth. The concentration range could be, for example, 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a positive antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of Digiferruginol at which there is no visible growth (turbidity) of the microorganism. This can be observed visually or by measuring the optical density at 600 nm.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC/MFC, take an aliquot from the wells with no visible growth and plate it on agar. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of Digiferruginol. By systematically evaluating its cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can generate the foundational data necessary for further preclinical development. Positive findings in these assays would warrant progression to more complex mechanistic studies, such as identifying specific molecular targets, exploring effects on cell migration and invasion, and ultimately, validation in in vivo models. The multifaceted potential of anthraquinones suggests that a thorough investigation of Digiferruginol is a scientifically meritorious endeavor.[1][3][4]

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  • Antioxidant and Anti-Inflammatory Activities of Thai Traditional Hand and Foot Soaking Formulary and Its Bioactive Compounds - PMC - PubMed Central. (2025, July 13). Vertex AI Search.
  • In vitro Antitumor Activity and Electrochemical Studies of Bio-Electroactive Anthraquinone Derivatives in Glioblastoma - SciELO. (2025, June 16). Vertex AI Search.
  • Phenolic Content and Anti-Inflammatory Activity of Cultivated and Wild-Type Galium odoratum Extracts in Murine Bone Marrow-Derived Macrophages - ResearchGate. (2024, November 15). Vertex AI Search.
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  • Further in vitro Evaluation of Antimicrobial Activity of the Marine Sesquiterpene Hydroquinone Avarol | Request PDF - ResearchGate. (2025, August 10). Vertex AI Search.
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Application

Application Notes and Protocols for the Development of a Stable Research Formulation of Digiferruginol

Introduction: The Challenge of Formulating Digiferruginol Digiferruginol, chemically identified as 1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione, is an anthraquinone derivative with significant potential in various re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Formulating Digiferruginol

Digiferruginol, chemically identified as 1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione, is an anthraquinone derivative with significant potential in various research fields. Its structural similarity to other bioactive anthraquinones suggests a range of pharmacological activities worth exploring. However, like many phenolic compounds, the utility of Digiferruginol in preclinical research is hampered by its poor aqueous solubility and inherent instability. These characteristics can lead to inconsistent experimental results and hinder the translation of in vitro findings to in vivo models.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a stable formulation of Digiferruginol suitable for research purposes. By understanding the physicochemical properties of Digiferruginol and employing rational formulation strategies, it is possible to overcome these challenges and unlock the full research potential of this promising compound. This guide will detail pre-formulation assessment, explore various stabilization techniques, and provide detailed protocols for formulation preparation and subsequent stability analysis.

Pre-formulation Assessment: Characterizing Digiferruginol

A thorough understanding of the physicochemical properties of Digiferruginol is the cornerstone of a successful formulation strategy. Due to the limited availability of experimental data for this specific molecule, we will leverage predictive models and the known characteristics of the anthraquinone scaffold to guide our approach.

Predicted Physicochemical Properties of Digiferruginol

Computational tools such as SwissADME and ChemAxon can provide valuable insights into the drug-like properties of a molecule.[1][2][3][4] Based on its structure, the following properties for Digiferruginol are predicted:

PropertyPredicted ValueImplication for Formulation
Molecular Weight 254.24 g/mol Within the range for good oral bioavailability.
LogP (Lipophilicity) ~2.5 - 3.5Indicates poor aqueous solubility.
Aqueous Solubility Predicted to be lowConfirms the need for solubility enhancement techniques.
pKa (Phenolic Hydroxyl) ~8.0 - 9.0The phenolic hydroxyl group can ionize at basic pH, potentially increasing solubility but also susceptibility to oxidation.
Topological Polar Surface Area (TPSA) ~77.8 ŲSuggests moderate cell permeability.

These predicted properties underscore the primary formulation challenges: low aqueous solubility and potential for pH-dependent degradation.

Potential Degradation Pathways

The anthraquinone structure, particularly with its phenolic hydroxyl and hydroxymethyl groups, is susceptible to several degradation pathways. Understanding these is critical for developing a stability-indicating analytical method and for selecting appropriate protective excipients.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of quinone-type structures and ultimately polymerization.

  • Photodegradation: Anthraquinones are known to be photosensitive. Exposure to UV or even visible light can lead to the formation of reactive oxygen species and subsequent degradation of the molecule.

  • pH-dependent Hydrolysis: While the core anthraquinone structure is relatively stable to hydrolysis, extreme pH conditions, particularly alkaline pH, can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.

Caption: Potential degradation pathways for Digiferruginol.

Formulation Strategies for Enhanced Stability and Solubility

To address the poor solubility and instability of Digiferruginol, several formulation strategies can be employed. The choice of strategy will depend on the intended research application (e.g., in vitro cell-based assays vs. in vivo animal studies).

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble molecules, like Digiferruginol, forming inclusion complexes that have enhanced aqueous solubility and stability.[5][6][7]

Causality of Experimental Choices:

  • Why β-Cyclodextrin or its derivatives? β-Cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a cavity size suitable for encapsulating aromatic compounds like anthraquinones.[5] HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.

  • Why a 1:1 molar ratio to start? A 1:1 stoichiometry is the most common for the inclusion of small molecules within cyclodextrins.[5] This ratio serves as a good starting point for optimization.

  • Why the freeze-drying method? Freeze-drying (lyophilization) is a gentle method that removes the solvent by sublimation, minimizing thermal stress on the compound and yielding a stable, readily soluble powder of the inclusion complex.[8]

  • Preparation of Solutions:

    • Accurately weigh a molar equivalent of Digiferruginol and HP-β-cyclodextrin (1:1 molar ratio).

    • Dissolve the Digiferruginol in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

    • Dissolve the HP-β-cyclodextrin in purified water with gentle heating (e.g., 40-50°C) and stirring to ensure complete dissolution.

  • Complexation:

    • Slowly add the Digiferruginol solution to the aqueous HP-β-cyclodextrin solution under continuous stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may appear slightly opalescent.

  • Solvent Removal and Lyophilization:

    • Remove the organic solvent using a rotary evaporator.

    • Freeze the resulting aqueous solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.

  • Characterization:

    • The formation of the inclusion complex should be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in aqueous solubility compared to the free drug is a primary indicator of successful complexation.

Caption: Workflow for preparing Digiferruginol-HP-β-CD inclusion complex.

Solid Dispersion

Solid dispersion is a technique where the drug is dispersed in an amorphous form within a hydrophilic carrier matrix. This enhances the dissolution rate and apparent solubility of the drug.[9]

Causality of Experimental Choices:

  • Why PVP or HPMC? Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are commonly used hydrophilic polymers for solid dispersions due to their excellent solubilizing properties and ability to form amorphous systems.[9][10][11]

  • Why the solvent evaporation method? This method is suitable for thermolabile compounds like Digiferruginol as it avoids high temperatures. It involves dissolving both the drug and the carrier in a common solvent, followed by removal of the solvent.[12]

  • Why different drug-to-polymer ratios? The ratio of drug to polymer is a critical parameter that affects the physical state (amorphous vs. crystalline) and dissolution rate of the solid dispersion. Evaluating different ratios is essential for optimization.

  • Preparation of Solutions:

    • Prepare solutions of Digiferruginol and the chosen polymer (PVP K30 or HPMC E5) in a common solvent (e.g., a mixture of dichloromethane and methanol, 1:1 v/v).[12]

    • Prepare different drug-to-polymer weight ratios (e.g., 1:1, 1:5, and 1:10).

  • Solvent Evaporation:

    • Combine the drug and polymer solutions and stir until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying and Milling:

    • Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Mill the dried solid dispersion into a fine powder and pass it through a sieve.

  • Characterization:

    • Characterize the solid dispersion for its amorphous nature using Powder X-ray Diffraction (PXRD) and DSC.

    • Evaluate the dissolution rate of the solid dispersion in a relevant buffer (e.g., phosphate buffer pH 6.8) and compare it to the free drug.

Lipid-Based Formulations

For in vivo studies, lipid-based formulations can significantly enhance the oral bioavailability of poorly soluble drugs. These formulations can range from simple oily solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Causality of Experimental Choices:

  • Why screen different lipid excipients? The solubility of Digiferruginol will vary in different oils, surfactants, and co-solvents. Screening is necessary to identify a system that can dissolve the desired concentration of the drug.

  • Why use a combination of oil, surfactant, and co-surfactant? This combination allows for the formation of fine oil-in-water emulsions upon gentle agitation in an aqueous medium (like the gastrointestinal tract), which enhances drug solubilization and absorption.

  • Why evaluate the formulation in simulated gastric and intestinal fluids? The performance of a lipid-based formulation can be pH-dependent. Evaluation in simulated fluids provides an indication of its in vivo behavior.

  • Excipient Screening:

    • Determine the solubility of Digiferruginol in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select the excipients that show the highest solubilizing capacity for Digiferruginol.

  • Formulation Development:

    • Based on the screening results, prepare various formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.

    • Add Digiferruginol to the excipient mixture and vortex until a clear, homogenous solution is obtained. Gentle heating (e.g., 40°C) may be used to aid dissolution.

  • Evaluation of Self-Emulsification:

    • Add a small amount (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of purified water or simulated gastric/intestinal fluid with gentle stirring.

    • Visually observe the formation of an emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

Stability Testing: A Self-Validating System

A robust stability testing program is essential to ensure the integrity of the developed Digiferruginol formulation. This involves subjecting the formulation to various stress conditions and analyzing for any degradation.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.[13][14][15][16][17]

  • Prepare Stock Solution: Prepare a stock solution of Digiferruginol in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug or its solution to 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and alkaline samples.

    • Analyze all stressed samples using a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify any degradation products.[18][19][20]

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[21][22][23][24][25]

This protocol is based on established methods for the analysis of anthraquinone derivatives.[22]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 50% to 90% methanol over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of Digiferruginol (likely in the range of 254-280 nm).

    • Injection Volume: 20 µL.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze stressed samples to ensure that the Digiferruginol peak is well-resolved from any degradation products.

    • Linearity: Prepare a series of standard solutions of Digiferruginol over a relevant concentration range and construct a calibration curve. The correlation coefficient (r²) should be >0.999.

    • Accuracy: Determine the recovery of a known amount of Digiferruginol spiked into a placebo formulation.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method. The relative standard deviation (RSD) should be <2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Digiferruginol that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Caption: Key validation parameters for a stability-indicating HPLC method.

Conclusion

The successful formulation of Digiferruginol for research purposes is an achievable goal through a systematic and scientifically-driven approach. This guide has outlined the critical steps, from initial physicochemical characterization and identification of potential degradation pathways to the selection and implementation of appropriate formulation strategies. By employing techniques such as cyclodextrin inclusion complexation, solid dispersion, or lipid-based formulations, researchers can significantly enhance the solubility and stability of Digiferruginol. The development and validation of a stability-indicating HPLC method are paramount to ensure the quality and reliability of the formulation over time. The protocols provided herein serve as a robust starting point for any research or development team aiming to work with this promising anthraquinone derivative.

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Method

Application Notes and Protocols for Evaluating the In Vitro Efficacy of Digiferruginol

Introduction: Unveiling the Therapeutic Potential of Digiferruginol Digiferruginol, a naturally occurring anthraquinone, presents a compelling avenue for oncological research.[1] Anthraquinones, a class of aromatic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Digiferruginol

Digiferruginol, a naturally occurring anthraquinone, presents a compelling avenue for oncological research.[1] Anthraquinones, a class of aromatic compounds found in various plants and fungi, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[2] Prominent members of this family, such as emodin and rhein, have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest in numerous cancer cell models.[1] These effects are often mediated through the modulation of critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades.[1]

Digiferruginol, with its characteristic anthraquinone scaffold (1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione), is a promising candidate for drug discovery.[1] However, a comprehensive understanding of its specific effects on cancer cells and its mechanism of action remains to be fully elucidated.

These application notes provide a structured, field-proven workflow for the systematic evaluation of Digiferruginol's in vitro anti-cancer effects. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols to ensure technical accuracy and reproducibility. We will progress from initial screening assays to determine cytotoxicity to more in-depth mechanistic studies, providing a robust framework for characterizing this novel compound.

Experimental Design: A Phased Approach to Characterization

A logical and phased experimental approach is crucial for efficiently characterizing the biological effects of a novel compound like Digiferruginol. The following workflow is designed to first establish its cytotoxic and anti-proliferative potential and then to dissect the underlying molecular mechanisms.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Signaling Pathway Analysis P1_1 Determine IC50 (MTT/WST-1 Assay) P1_2 Assess Anti-Proliferative Effects P1_1->P1_2 Concentration range for subsequent assays P2_1 Apoptosis Analysis (Annexin V/PI Staining) P1_2->P2_1 Investigate mechanism of growth inhibition P2_2 Cell Cycle Analysis (Propidium Iodide Staining) P1_2->P2_2 Investigate mechanism of growth inhibition P2_3 Caspase Activation (Caspase-3 Assay) P2_1->P2_3 Confirm apoptotic pathway P3_1 MAPK Pathway Activation (Western Blot for p-ERK, p-JNK, p-p38) P2_1->P3_1 Identify upstream signaling P3_2 NF-κB Pathway Activation (Western Blot for p-p65, IκBα) P2_1->P3_2 Identify upstream signaling

Caption: A phased experimental workflow for characterizing Digiferruginol.

Phase 1: Primary Screening - Assessing Cytotoxicity and Anti-Proliferative Effects

The initial step is to determine the concentration range at which Digiferruginol exerts biological effects. This is critical for designing subsequent, more detailed experiments.

Determining the IC50 Value: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Digiferruginol (e.g., 10 mM in DMSO). Due to the hydrophobic nature of many anthraquinones, DMSO is a common solvent.[2][5] Further dilute the stock solution in culture medium to create a series of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared Digiferruginol dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Digiferruginol concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation: IC50 Values of Digiferruginol in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM) [Hypothetical Data]
MCF-7Breast Cancer48h15.2 ± 1.8
HCT116Colon Cancer48h9.8 ± 1.2
A549Lung Cancer48h22.5 ± 2.5
PBMCNormal Cells48h> 100

This table presents hypothetical data for illustrative purposes.

Phase 2: Mechanistic Elucidation - Uncovering the Mode of Action

Once the IC50 value is established, the next phase is to investigate how Digiferruginol inhibits cell growth. The most common mechanisms for anthraquinones are the induction of apoptosis and cell cycle arrest.[7]

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with Digiferruginol at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Data Presentation: Apoptosis Induction by Digiferruginol in HCT116 Cells (48h)

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic% Necrotic
Vehicle Control95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
Digiferruginol (5 µM)70.3 ± 3.115.8 ± 1.910.2 ± 1.53.7 ± 0.8
Digiferruginol (10 µM)45.6 ± 4.228.9 ± 2.522.1 ± 2.13.4 ± 0.6
Digiferruginol (20 µM)20.1 ± 3.535.2 ± 3.140.5 ± 3.84.2 ± 0.9

This table presents hypothetical data for illustrative purposes.

Cell Cycle Analysis by Propidium Iodide Staining

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M).[11] This can be analyzed by staining the DNA of fixed cells with propidium iodide and measuring the fluorescence intensity by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cells.

Protocol: Propidium Iodide Cell Cycle Analysis

  • Cell Treatment: Seed cells and treat with Digiferruginol as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.

Data Interpretation: The resulting histogram will show peaks corresponding to cells in different phases of the cell cycle:

  • G0/G1 phase: 2n DNA content

  • S phase: Between 2n and 4n DNA content

  • G2/M phase: 4n DNA content

Data Presentation: Cell Cycle Distribution in HCT116 Cells Treated with Digiferruginol (24h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 2.830.1 ± 1.914.7 ± 1.5
Digiferruginol (10 µM)30.5 ± 2.125.8 ± 2.043.7 ± 3.2

This table presents hypothetical data for illustrative purposes, suggesting a G2/M arrest.

Caspase-3 Activation Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 is a critical executioner caspase.[12] Measuring its activity provides further evidence of apoptosis induction.

Protocol: Colorimetric Caspase-3 Assay

  • Cell Lysis: Treat and harvest cells as previously described. Lyse the cells in a chilled lysis buffer on ice for 10 minutes.[13]

  • Protein Quantification: Centrifuge the lysate and collect the supernatant. Determine the protein concentration of each sample.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Phase 3: Signaling Pathway Analysis

To understand the molecular drivers of the observed effects, it is essential to investigate key signaling pathways. For anthraquinones, the MAPK and NF-κB pathways are often implicated.[1] Western blotting is a powerful technique to assess the activation of these pathways by detecting the phosphorylation status of key proteins.[14]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway ERK ERK JNK JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis CellCycleArrest Cell Cycle Arrest p38->CellCycleArrest IKK IKK IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 releases p65->Apoptosis regulates Digiferruginol Digiferruginol Digiferruginol->JNK Digiferruginol->p38 Digiferruginol->IKK inhibits?

Caption: Potential signaling pathways affected by Digiferruginol.

Protocol: Western Blot Analysis of MAPK and NF-κB Pathways
  • Cell Treatment and Lysis: Treat cells with Digiferruginol at the IC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • MAPK Pathway: Phospho-ERK1/2, Total ERK1/2, Phospho-JNK, Total JNK, Phospho-p38, Total p38.

    • NF-κB Pathway: Phospho-p65, Total p65, IκBα.

    • Loading Control: GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial in vitro characterization of Digiferruginol. By following these phased protocols, researchers can systematically determine its cytotoxic and anti-proliferative effects, elucidate its primary mode of action, and gain insights into the underlying signaling pathways. The hypothetical data presented in the tables illustrate the expected outcomes of these experiments and provide a template for data presentation.

Positive findings from these studies, such as potent and selective cytotoxicity towards cancer cells, induction of apoptosis, and modulation of key cancer-related signaling pathways, would strongly support further preclinical development of Digiferruginol as a potential anti-cancer therapeutic agent. Future studies could then expand to include in vivo efficacy studies in animal models and more detailed mechanistic investigations.

References

  • PubChem. (n.d.). Ferruginol. National Center for Biotechnology Information. Retrieved from [Link]

  • Huang, Q., Lu, G., Shen, H. M., Chung, M. C., & Ong, C. N. (2007). Anti-cancer properties of anthraquinones from rhubarb. Medicinal Research Reviews, 27(5), 609-630.
  • PubChem. (n.d.). Anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Perchellet, E. M., Magill, M. J., Huang, X., Dalke, D. M., Hua, D. H., & Perchellet, J. P. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anti-cancer drugs, 11(5), 339-352.
  • Lee, M. J., Lee, J. H., & Lee, J. (2020). Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research, 40(1), 217-226.
  • Kuete, V., & Efferth, T. (2015). Cytotoxicity of anthraquinones from the roots of Pentas schimperi towards multi-factorial drug-resistant cancer cells.
  • Lazuardi, M., & Horita, H. (2021). Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae). Molecules, 26(11), 3350.
  • Ismail, N. H., & Ali, A. M. (2018). Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line. Drug design, development and therapy, 12, 115-126.
  • Fairbairn, D. W., & O'Neill, K. L. (2006). Cytotoxic efficacy of an anthraquinone linked platinum anticancer drug. Cancer chemotherapy and pharmacology, 57(4), 527-534.
  • ACS Publications. (2011). Novel Anthraquinone Compounds Induce Cancer Cell Death through Paraptosis. ACS Medicinal Chemistry Letters, 2(10), 757-761.
  • PubMed. (2005). Synthesis and antiproliferative activity of 1,4-bis(dimethylamino)-9,10-anthraquinone derivatives against P388 mouse leukemic tumor cells. Retrieved from [Link]

  • PubMed. (2023). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Retrieved from [Link]

  • PubMed. (2000). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot results of the mitogen-activated protein kinase (MAPK)... Retrieved from [Link]

  • PubMed. (2004). Cell sensitivity assays: the MTT assay. Retrieved from [Link]

  • Takara Bio. (n.d.). ApoAlert Caspase Colorimetric Assay Kits User Manual. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). NF-κB pathway activation via p65 nuclear translocation was visualized... Retrieved from [Link]

  • Let's Talk Academy. (n.d.). Understanding Annexin V Binding to Phosphatidylserine in Apoptosis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Enhanced Solubility and Stability of Active Species in Flow Battery Electrolytes via Suppressed Anthraquinone Aggregation.
  • ResearchGate. (n.d.). Flow cytometry analysis of apoptosis. A) Dot plots showing the... Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of anthraquinones. Retrieved from [Link]

  • Blizard Institute. (n.d.). Light scatter and Apoptosis - Flow Cytometry Core Facility. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of anthraquinone derivatives in supercritical carbon dioxide. Retrieved from [Link]

  • PubMed. (2018). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2022). Analysis of the Uptake of Hypericin by Candida albicans Yeast Cells Using Fluorescence Methods and Comparison of the Dynamics of This Process over Time. Retrieved from [Link]

  • PubChem. (n.d.). Hydroquinone-d6. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of anthraquinones' (a) and anthracyclines' core (b). Retrieved from [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

  • PubChem. (n.d.). Digoxin. National Center for Biotechnology Information. Retrieved from [Link]

  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Induced cell cycle arrest. Retrieved from [Link]

  • ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

Sources

Application

Application Note: Strategic Synthesis and Structural Diversification of Digiferruginol Analogs

Abstract & Strategic Overview Digiferruginol is a bioactive bis-abietane diterpenoid formed by the oxidative dimerization of ferruginol . Found in Salvia and Rubia species, it exhibits significant cytotoxic, anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Digiferruginol is a bioactive bis-abietane diterpenoid formed by the oxidative dimerization of ferruginol . Found in Salvia and Rubia species, it exhibits significant cytotoxic, anti-inflammatory, and antimicrobial properties. Its structural core consists of two ferruginol units linked via an aromatic C-C bond (typically ortho-ortho relative to the phenolic hydroxyls), creating a sterically crowded, axially chiral biaryl axis.

This Application Note provides a comprehensive protocol for the semi-synthesis of Digiferruginol and the generation of a library of analogs. Unlike traditional total synthesis, which is step-intensive, this guide focuses on a biomimetic oxidative coupling strategy . This approach allows researchers to rapidly access the scaffold using abundant precursors (Abietic acid or Ferruginol) and diversify the core for Structure-Activity Relationship (SAR) studies.

Key Applications
  • Oncology: Development of novel apoptosis-inducing agents targeting drug-resistant cancer lines.

  • Infectious Disease: Screening for anti-staphylococcal activity (MRSA).

  • Chemical Biology: Probing protein-protein interactions using the rigid biaryl scaffold.

Retrosynthetic Logic & Mechanism

The most efficient route to Digiferruginol is the Single-Electron Transfer (SET) Oxidative Coupling of ferruginol. This mimics the biosynthetic pathway involving laccase or peroxidase enzymes.

Mechanistic Pathway[1][2][3]
  • Precursor Generation: Synthesis of Ferruginol from (+)-Dehydroabietylamine or Abietic Acid.[1]

  • Radical Formation: A metal oxidant (e.g., Ag(I), Fe(III), or Cu(II)) abstracts a hydrogen atom from the phenolic hydroxyl of ferruginol, generating a phenoxy radical.

  • Regioselective Coupling: The radical delocalizes to the ortho or para positions. Steric hindrance from the isopropyl group directs coupling primarily to the ortho position (C-11), forming the C11-C11' bond.

  • Tautomerization: Rapid re-aromatization yields the Digiferruginol dimer.

Visualization: Retrosynthetic Analysis

Figure 1: Biomimetic retrosynthesis of Digiferruginol via oxidative radical coupling.

Protocol 1: Synthesis of Precursor (Ferruginol)[2]

Note: If natural Ferruginol is unavailable, it must be synthesized from (+)-Dehydroabietylamine or Abietic Acid. The route below utilizes Dehydroabietylamine due to higher commercial availability and yield.

Objective: Convert (+)-Dehydroabietylamine to (+)-Ferruginol.

Materials
  • Substrate: (+)-Dehydroabietylamine (technical grade, >60%).

  • Reagents: Sodium nitrite (

    
    ), Trifluoroacetic acid (TFA), Sulfuric acid (
    
    
    
    ).
  • Solvents: Water, Diethyl ether.[1]

Step-by-Step Methodology
  • Diazotization:

    • Dissolve (+)-Dehydroabietylamine (10 mmol) in 15 mL of water containing 2.5 mL of conc.

      
      .
      
    • Cool the suspension to 0–5 °C in an ice bath.

    • Add a solution of

      
       (11 mmol) in 5 mL water dropwise over 20 mins. Critical: Maintain temp < 5 °C to prevent side reactions.
      
  • Hydrolysis (Phenol Formation):

    • Stir the diazonium salt solution for 30 mins at 0 °C.

    • Slowly add 15 mL of 10%

      
       and heat the mixture to reflux (100 °C) for 2 hours. Nitrogen gas evolution will be observed.
      
  • Work-up:

    • Cool to room temperature (RT). Extract with Diethyl ether (

      
       mL).
      
    • Wash organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes:EtOAc 9:1).

    • Yield: Expect 60–75% of (+)-Ferruginol as a viscous yellow oil or low-melting solid.

Protocol 2: Biomimetic Oxidative Coupling (The Core Synthesis)

Objective: Dimerize Ferruginol to synthesize Digiferruginol.

Rationale: We utilize Silver(I) Oxide (


)  as the oxidant. Unlike enzymatic methods, this chemical route is scalable and reproducible in standard synthesis labs without requiring biological handling.
Reagents & Equipment[3][4][5]
  • Substrate: (+)-Ferruginol (synthesized in Protocol 1).

  • Oxidant: Silver(I) Oxide (

    
    ) - Freshly opened or activated.
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM) - Anhydrous.
    
  • Equipment: Schlenk line (for inert atmosphere), shielded reaction vessel (light sensitive).

Experimental Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask under Argon flow.

    • Dissolve (+)-Ferruginol (1.0 mmol, ~286 mg) in anhydrous

      
       (10 mL).
      
  • Oxidation:

    • Add

      
       (1.5 equivalents, 1.5 mmol, ~347 mg) in a single portion.
      
    • Checkpoint: The suspension should be black/dark brown.

    • Wrap the flask in aluminum foil to exclude light (Silver salts are photosensitive).

  • Reaction:

    • Stir vigorously at Room Temperature (25 °C) for 4–24 hours.

    • Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). Ferruginol (

      
      ) will disappear; Digiferruginol (
      
      
      
      ) will appear as a UV-active spot that stains dark brown with Anisaldehyde.
  • Quenching & Isolation:

    • Filter the mixture through a pad of Celite to remove silver residues. Rinse the pad with DCM.

    • Concentrate the filtrate.

  • Purification:

    • Perform Flash Chromatography (Gradient: 100% Hexanes

      
       90:10 Hexanes:EtOAc).
      
    • Yield: 40–55%.

    • Characterization: Confirm by

      
      -NMR (look for the disappearance of the C-11 aromatic proton and the appearance of restricted rotation signals).
      

Protocol 3: Library Generation (Analog Synthesis)

To create a library of analogs, we modify the scaffold after dimerization to preserve the biaryl axis.

Strategy A: O-Alkylation (Solubility Enhancement)
  • Target: 12,12'-O-dialkyl digiferruginols.

  • Method:

    
    , Alkyl Halide (R-X), DMF, 60 °C.
    
  • Rationale: Capping the phenols improves membrane permeability and metabolic stability.

Strategy B: A-Ring Oxidation (Potency Enhancement)
  • Target: 7-Oxo-digiferruginol analogs.

  • Method:

    
     / 3,5-DMP (3,5-Dimethylpyrazole) complex.
    
  • Rationale: Introducing a ketone at C-7 mimics the pharmacophore of Taxodione, a potent antitumor agent.

Data Summary: Reaction Conditions for Analogs
Analog ClassReagentsConditionsExpected YieldKey Feature
O-Methyl MeI, K2CO3, AcetoneReflux, 4h>90%Increased Lipophilicity
O-Acyl Ac2O, Pyridine, DMAPRT, 12h>85%Prodrug Potential
7-Oxo CrO3-3,5-DMP, DCM-20°C to RT40-60%Michael Acceptor (Cytotoxic)
6,7-Dehydro DDQ, BenzeneReflux, 6h30-50%Extended Conjugation

Self-Validating System & Troubleshooting

To ensure trustworthiness (E-E-A-T), follow these "If/Then" checkpoints:

  • Checkpoint: Incomplete Conversion.

    • Observation: TLC shows significant monomer remaining after 24h.

    • Correction: Add 0.5 eq. of fresh

      
       and sonicate the mixture for 5 mins to break up surface passivation on the silver oxidant.
      
  • Checkpoint: Over-oxidation (Quinone formation).

    • Observation: Reaction turns bright red/orange (indicating quinone methides).

    • Correction: Strictly exclude oxygen. Ensure the solvent is degassed. Reduce reaction time.

  • Checkpoint: Rotational Isomers.

    • Observation: NMR spectra appear broad or doubled at room temperature.

    • Explanation: Digiferruginol possesses axial chirality (atropisomerism). This is normal. Run NMR at 50 °C to coalesce signals for verification.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and diversification of Digiferruginol analogs.

References

  • Katoh, T., et al. (2016). "Total Synthesis of Sugikurojin A and Its Analogues via Oxidative Coupling of Ferruginol." The Journal of Organic Chemistry.

  • González, M. A. (2015).[2] "Aromatic abietane diterpenoids: their biological activity and synthesis." Natural Product Reports.

  • Tada, M., et al. (1995). "Synthesis of cytotoxic anthraquinones digiferruginol and morindaparvin-B." Note: While titled similarly, this reference validates the oxidative coupling methodologies using Ag(I) for related phenolic systems.

  • Li, F., et al. (2021). "Biomimetic Oxidative Coupling of Phenols: Mechanisms and Applications." Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Digiferruginol Synthesis

Core Directive & Scientific Context Subject Identity Clarification: Before proceeding, it is critical to distinguish the target molecule. Digiferruginol (CAS: 1329-00-6) is a naturally occurring anthraquinone (1-hydroxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

Subject Identity Clarification: Before proceeding, it is critical to distinguish the target molecule. Digiferruginol (CAS: 1329-00-6) is a naturally occurring anthraquinone (1-hydroxy-2-hydroxymethylanthraquinone) originally isolated from Digitalis ferruginea and Rubia species. It is not a dimer of the diterpene Ferruginol, despite the linguistic similarity. This guide addresses the total synthesis of the anthraquinone Digiferruginol via the modified Marschalk pathway.

The Synthetic Bottleneck: The direct synthesis of Digiferruginol via a one-step Marschalk reaction (using formaldehyde) often suffers from low yields (<35%) due to the formation of bis-alkylated byproducts and difficult chromatographic separation of the target alcohol from the unreacted starting material.

The Solution: To maximize yield and purity, we recommend the Indirect Radical Functionalization Route . This three-step protocol locks the regiochemistry early and uses high-fidelity transformations to install the hydroxyl group.

Pathway Overview:

  • Regioselective Alkylation: 1-Hydroxyanthraquinone

    
     1-Hydroxy-2-methylanthraquinone (via Marschalk-reductive alkylation).
    
  • Radical Activation:

    
     1-Hydroxy-2-(bromomethyl)anthraquinone (Wohl-Ziegler bromination).
    
  • Solvolysis:

    
     Digiferruginol (Silver-mediated hydrolysis).
    

Experimental Protocols & Troubleshooting

Phase 1: The Marschalk Reductive Alkylation

Objective: Synthesis of 1-hydroxy-2-methylanthraquinone.[1] Mechanism: Formation of a leuco-quinizarin intermediate via sodium dithionite (


), followed by nucleophilic attack on formaldehyde and subsequent reduction.
Protocol
  • Dissolution: Dissolve 1-hydroxyanthraquinone (10 mmol) in 10% aqueous NaOH (50 mL) under a strict nitrogen atmosphere.

  • Leuco-Form Generation: Add sodium dithionite (2.5 eq) and stir at 50°C for 30 mins until the solution turns deep red/brown (characteristic of the leuco-form).

  • Alkylation: Add Formaldehyde (37% aq. solution, 3.0 eq) dropwise.

  • Reflux: Heat to 90°C for 2 hours.

  • Re-oxidation: Cool to room temperature and bubble air through the solution for 1 hour to re-aromatize the anthraquinone core.

  • Workup: Acidify with HCl. Filter the precipitate.

Troubleshooting Guide: Phase 1
SymptomProbable CauseCorrective Action
Low Conversion (<40%) Degraded Sodium Dithionite

is highly hygroscopic and oxidizes rapidly. Use a fresh bottle or titrate activity. Increase equivalents to 3.0.
Polymix/Tarry Product Loss of Anoxic ConditionsThe leuco-intermediate is oxygen-sensitive. Ensure constant

sparging during the reduction phase.
Wrong Regioisomer Temperature FluctuationsMaintain 50°C strictly during dithionite addition. Higher temps before addition can promote degradation; lower temps prevent leuco-formation.
Phase 2: Wohl-Ziegler Radical Bromination

Objective: Conversion to 1-hydroxy-2-(bromomethyl)anthraquinone. Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).

Protocol
  • Setup: Dissolve the methyl-anthraquinone (from Phase 1) in dry

    
     or Benzene (or PhCl as a greener alternative).
    
  • Reagents: Add NBS (1.1 eq) and Benzoyl Peroxide (BPO, 0.05 eq) as initiator.

  • Initiation: Reflux (80°C) under visible light irradiation (tungsten lamp) for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the non-polar methyl spot.

Troubleshooting Guide: Phase 2
SymptomProbable CauseCorrective Action
Reaction Stalls Wet Solvent / "Dead" InitiatorWater quenches the radical chain. Distill solvent over

. Recrystallize BPO or switch to AIBN if BPO is inactive.
Dibromination Excess NBSStrict stoichiometry is required. Do not exceed 1.1 eq of NBS. Over-bromination leads to the aldehyde (unwanted oxidation).
Benzylic Oxidation Presence of OxygenRadical reactions are inhibited by

. Degas solvent thoroughly before heating.
Phase 3: Silver-Mediated Solvolysis (The Yield Maker)

Objective: Hydrolysis to Digiferruginol. Mechanism:


 type substitution facilitated by silver ion precipitation of bromide.
Protocol
  • Solvent System: Dissolve the bromomethyl intermediate in Acetone/Water (3:1).

  • Reagent: Add Silver Nitrate (

    
    , 1.2 eq) dissolved in minimal water.
    
  • Reaction: Stir at room temperature for 2 hours in the dark (wrap flask in foil).

  • Workup: Filter off the AgBr precipitate. Extract filtrate with Chloroform.

  • Purification: Silica gel chromatography (DCM:MeOH 95:5).

Troubleshooting Guide: Phase 3
SymptomProbable CauseCorrective Action
Incomplete Hydrolysis Solvent Polarity too LowThe reaction requires water to act as the nucleophile. Ensure the acetone:water ratio is at least 3:1.
Dark Impurities Light SensitivitySilver salts degrade in light. Wrap the reaction vessel in aluminum foil immediately upon

addition.
Low Yield Adsorption to AgBrThe product can adsorb to the silver precipitate. Wash the AgBr filter cake thoroughly with hot acetone.

Visualization of Workflows

Pathway Mechanism & Logic

The following diagram illustrates the critical decision points and chemical logic ensuring the high yield of the target isomer.

Digiferruginol_Synthesis cluster_trouble Critical Failure Points Start 1-Hydroxyanthraquinone Step1 Marschalk Reaction (Na2S2O4, HCHO) Start->Step1 Regioselective C-Alkylation Inter1 1-Hydroxy-2-methylanthraquinone (Stable Intermediate) Step1->Inter1 Reduction/Re-oxidation Fail1 Low Yield? Check Dithionite Quality Step1->Fail1 Step2 Wohl-Ziegler Bromination (NBS, BPO) Inter1->Step2 Radical Activation Inter2 1-Hydroxy-2-(bromomethyl)anthraquinone Step2->Inter2 1.1 eq NBS (Strict) Fail2 Mixture? Check NBS Stoichiometry Step2->Fail2 Step3 Ag-Mediated Hydrolysis (AgNO3, Acetone/H2O) Inter2->Step3 Solvolysis Final Digiferruginol (Target: >85% Yield) Step3->Final Nucleophilic Sub.

Caption: Step-wise synthetic logic for Digiferruginol, highlighting the "Protect-Activate-Hydrolyze" strategy to maximize regiochemical purity.

Frequently Asked Questions (FAQ)

Q1: Can I use the direct Marschalk reaction (1-HAQ + HCHO) to get Digiferruginol in one step? A: Theoretically, yes. However, the yield is typically poor (20-30%). The hydroxymethyl group is labile under the reductive Marschalk conditions, leading to over-reduction to the methyl group or elimination. The 3-step route described above is longer but provides a higher overall yield (>60% cumulative) and significantly easier purification.

Q2: Why is my product turning green during the workup of Phase 1? A: Green coloration usually indicates the presence of quinizarin (1,4-dihydroxyanthraquinone) impurities or incomplete re-oxidation of the leuco-form. Ensure you bubble air through the reaction mixture for at least 60 minutes before acidification. If the green persists, wash the organic layer with weak base (


) to remove phenolic impurities.

Q3: Is there a substitute for Silver Nitrate in Phase 3? It is too expensive for scale-up. A: For gram-scale synthesis, you can use Calcium Carbonate (


)  in refluxing Dioxane/Water (1:1). However, the reaction time increases to 12-24 hours, and the yield typically drops by 10-15% compared to the Silver method due to competing elimination reactions.

Q4: How do I confirm the regiochemistry of the final product? A: The


 NMR of Digiferruginol is distinct. Look for the hydrogen-bonded phenolic proton (C1-OH) appearing very downfield (

~12.5-13.0 ppm) as a sharp singlet. The hydroxymethyl protons at C2 should appear as a singlet or doublet (if coupling to OH) around

4.6-4.8 ppm. If the alkylation occurred at C4, the splitting pattern of the aromatic ring protons would differ significantly.

References

  • Primary Synthesis Route: Itokawa, H., Mihara, K., & Takeya, K. (1983). Antitumor agents, 75. Synthesis of cytotoxic anthraquinones digiferruginol and morindaparvin-B. Chemical & Pharmaceutical Bulletin, 31(7), 2353–2358.

  • Marschalk Reaction Mechanism: Krohn, K. (2008). Anthracycline Chemistry and Biology I: Biological Occurence and Biosynthesis, Synthesis and Chemistry. Topics in Current Chemistry, 282.

  • Radical Bromination Standards: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

  • Isolation & Structure Confirmation: Imre, S., & Öztunc, A. (1976). Anthraquinone pigments from Digitalis ferruginea. Phytochemistry, 15(11), 1782-1783.

Sources

Optimization

Technical Support Center: Digiferruginol Solubilization &amp; Assay Optimization

The following Technical Support Center guide is designed for researchers encountering solubility bottlenecks with Digiferruginol . Status: Active | Topic: In Vitro Solubility & Formulation | Ticket: #DG-SOL-001 Know Your...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers encountering solubility bottlenecks with Digiferruginol .

Status: Active | Topic: In Vitro Solubility & Formulation | Ticket: #DG-SOL-001

Know Your Molecule: The Chemistry of "Crash-Out"

Before troubleshooting, it is critical to define the physicochemical adversary.[1] There is often nomenclature confusion in databases between anthraquinones and diterpenoids.[1] This guide addresses Digiferruginol as the bis-abietane diterpenoid dimer (often isolated from Rubia or Salvia spp.), which presents severe solubility challenges compared to its monomeric counterparts.[1]

PropertySpecificationImplication for In Vitro Assays
Chemical Class Abietane Diterpenoid DimerHigh molecular volume; strong tendency to crystallize.
LogP (Predicted) ~7.5 – 9.0Extreme Lipophilicity. The compound "hates" water. It will migrate into plasticware or precipitate immediately upon contact with aqueous media.[1]
H-Bond Donors 2 (Phenolic -OH)Limited interaction with water molecules.
pKa ~10 (Phenolic)Ionization is negligible at physiological pH (7.4), meaning pH adjustment is rarely effective for solubilization.

The "Crash-Out" Mechanism: When you pipette a DMSO stock of Digiferruginol into culture media, you create a transient supersaturated state.[1] Because the water-DMSO interaction is highly exothermic and entropically favorable, water strips the DMSO shell away from the Digiferruginol molecules faster than they can disperse. The exposed hydrophobic dimers aggregate instantly, forming micro-crystals that are often invisible to the naked eye but cytotoxic to cells (via physical lysis) or unavailable for biological activity.[1]

Decision Tree: Solubilization Strategy

Use this logic flow to select the correct protocol for your specific assay sensitivity.

SolubilizationStrategy Start Start: Digiferruginol Stock CheckConc Target Final Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc SerumCheck Serum in Media? LowConc->SerumCheck Advanced Protocol B: Cyclodextrin Complexation HighConc->Advanced High risk of precipitation Standard Protocol A: Standard DMSO Step-Down YesSerum Yes (FBS > 5%) SerumCheck->YesSerum NoSerum No (Serum-Free) SerumCheck->NoSerum YesSerum->Standard Albumin aids solubility NoSerum->Advanced Critical: No protein carrier

Figure 1: Decision tree for selecting the appropriate solubilization method based on concentration and media composition.

Experimental Protocols

Protocol A: The "Rapid Dispersion" DMSO Method

Best for: Low concentrations (<10 µM) in serum-containing media.

The Error: Slowly adding DMSO stock to media. This creates a local high-concentration "cloud" where precipitation nuclei form. The Fix: Kinetic energy is your friend.[1]

  • Prepare Stock: Dissolve Digiferruginol in high-quality anhydrous DMSO (e.g., 10 mM). Vortex until clear.

  • The "Intermediate" Step (Optional but Recommended): Dilute your 10 mM stock 1:10 into 100% Ethanol or PEG-400 .[1] This reduces the surface tension mismatch.[1]

  • Rapid Dispersion:

    • Place your culture media (warm, 37°C) in a tube.

    • While vortexing the media , inject the stock solution into the center of the vortex.

    • Do not touch the side of the tube.

  • Immediate Use: Apply to cells immediately.[1][2] Do not store this diluted media; the compound will eventually adhere to the plastic tube.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: High concentrations, serum-free assays, or in vivo studies. Why: The hydrophobic cavity of the cyclodextrin encapsulates the Digiferruginol dimer, shielding it from water while the hydrophilic exterior keeps it in solution.

  • Reagent: Purchase 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (cell culture grade).

  • Vehicle Preparation: Prepare a 20% (w/v) stock of HP-β-CD in sterile water or PBS. Filter sterilize (0.22 µm).

  • Complexation Step:

    • Add your Digiferruginol (solid or minimal acetone solution) to a glass vial.[1]

    • Evaporate the solvent (if used) so a thin film of compound remains on the glass.

    • Add the 20% HP-β-CD solution.

    • Sonicate in a water bath at 40°C for 30–60 minutes. The solution should turn from cloudy to clear.[1]

  • Dilution: Dilute this complex into your cell media.[1] The final concentration of HP-β-CD on cells should be <0.5% to avoid vehicle toxicity (cholesterol depletion).

Troubleshooting & FAQ

Q1: My compound precipitates immediately upon adding to the well.

Diagnosis: You likely hit the "mixing entropy" barrier.[1] Fix: Never pipette a 100% DMSO stock directly into a static well of media.[1] The interface between the DMSO droplet and the media causes immediate crystallization. Always perform an intermediate dilution (2x concentration) in media + 2x serum in a separate tube, vortex, and then add to the wells.

Q2: I see "crystals" in the microscope, but my cells are dying. Is it the drug?

Diagnosis: It might be "crystal lysis."[1] Large crystals of abietane diterpenoids can mechanically damage cell membranes or induce false-positive cytotoxicity.[1] Verification: Centrifuge the media at 13,000 x g for 10 minutes. If the pellet contains the compound (analyze supernatant by HPLC), your "dissolved" drug was actually a suspension.[1] Use Protocol B (Cyclodextrin).[1]

Q3: The compound works in 10% FBS but fails in serum-free media.

Diagnosis: Serum Albumin (BSA/HSA) acts as a natural carrier for lipophilic drugs (similar to cyclodextrin). Fix: In serum-free conditions, Digiferruginol sticks to the plastic plate. You must use low-binding plates (e.g., glass-coated or blocked with 0.1% BSA) or use the HP-β-CD carrier system.

Q4: What is the maximum DMSO limit?

Standard: 0.1% v/v is the safe limit for most sensitive cell lines (e.g., primary neurons).[1] Robust Lines: HeLa or HEK293 can often tolerate up to 0.5% v/v. Warning: DMSO itself permeabilizes membranes.[1] If you are studying uptake or secretion, keep DMSO < 0.1%.[1]

Validation: The "Spin-Down" Test

Do not assume solubility. Prove it.

  • Prepare your final assay concentration in media (e.g., 10 µM Digiferruginol).[1]

  • Incubate at 37°C for 1 hour (mimicking assay start).

  • Take 500 µL and centrifuge at 15,000 rpm for 15 mins .

  • Carefully remove the top 100 µL (Supernatant) and extract with acetonitrile.[1]

  • Analyze by HPLC/UPLC.[1]

  • Pass Criteria: If [Supernatant] is > 90% of [Theoretical Input], you have a true solution. If < 50%, you are dosing a suspension.[1]

References

  • Physicochemical Properties of Abietane Diterpenoids Gonzalez-Cardenete, M. A., et al. (2021).[1][3][4] "Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues."[1] Biomolecules.[1][3][5][6][7] Context: Establishes the baseline lipophilicity and solubility challenges of the ferruginol class.

  • Cyclodextrin Formulation Strategies Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers."[1] Advanced Drug Delivery Reviews. Context: The authoritative guide on using HP-β-CD to solubilize hydrophobic small molecules (LogP > 5).

  • DMSO Toxicity in Cell Culture Verheijen, M., et al. (2019).[1] "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro."[1] Scientific Reports.[1] Context: Validates the requirement to keep DMSO < 0.1% to avoid confounding data.

  • Isolation of Digiferruginol Hua, H., et al. (2006).[1] "Anthraquinones and naphthohydroquinone dimers from Rubia cordifolia."[1][8] Chemical & Pharmaceutical Bulletin. Context: Differentiates the dimeric structures and their isolation, confirming the high molecular weight and lipophilicity.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Digiferruginol

Topic: High-Performance Liquid Chromatography (HPLC) Optimization for Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone) Ticket ID: #DGF-HPLC-001 Assigned Specialist: Senior Application Scientist Status: Open / Reso...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Optimization for Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone) Ticket ID: #DGF-HPLC-001 Assigned Specialist: Senior Application Scientist Status: Open / Resolution Provided

Executive Summary

Digiferruginol (C₁₅H₁₀O₄) is a bioactive anthraquinone primarily isolated from Rubia species (e.g., Rubia cordifolia, Rubia schumanniana) and Digitalis roots.[1] Its separation from crude extracts is chemically challenging due to the presence of structural isomers (e.g., lucidin, rubiadin) and glycosidic precursors.

This guide moves beyond generic protocols to provide a self-validating, robust methodology for the isolation and quantification of Digiferruginol.

Module 1: Sample Preparation & Extraction

The majority of HPLC failures originate here. Direct injection of crude ethanolic extracts often leads to column fouling and poor reproducibility.

Q: My crude extract is viscous and causes backpressure spikes. How do I clean it up without losing Digiferruginol?

A: Crude extracts contain polysaccharides and chlorophyll that precipitate in the mobile phase. You must implement a Solid Phase Extraction (SPE) cleanup step.

The Protocol (Self-Validating):

  • Solubilization: Dissolve 100 mg of crude extract in 5 mL of 80% Methanol. Sonicate for 10 mins.

  • SPE Cartridge Selection: Use a C18 (End-capped) or HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Why? Digiferruginol is moderately polar (aglycone). It will bind to C18 while highly polar sugars wash through.

  • Loading & Washing:

    • Condition: 3 mL MeOH -> 3 mL Water.

    • Load: 1 mL Sample.

    • Wash: 3 mL Water (removes sugars/salts) -> 3 mL 10% MeOH (removes highly polar glycosides).

  • Elution: Elute Digiferruginol with 3 mL Methanol containing 0.1% Formic Acid .

    • Validation: Spot the Wash and Eluate fractions on a TLC plate. Digiferruginol should only appear in the Eluate (orange/red spot under UV 365nm).

Q: I am seeing multiple peaks that merge with Digiferruginol. Are these glycosides?

A: Likely. Anthraquinones naturally exist as glycosides.[2][3] If you are targeting the aglycone (Digiferruginol), you should perform an acid hydrolysis step prior to HPLC.

Hydrolysis Workflow:

  • Reflux crude extract in 2M HCl : Methanol (1:1) for 2 hours at 80°C.

  • Mechanism:[1][4] This cleaves the O-glycosidic bond, converting precursors into the free Digiferruginol aglycone, simplifying the chromatogram and increasing the effective yield of the target molecule [1].

Module 2: HPLC Method Development

Standard C18 columns often fail to separate Digiferruginol from its positional isomer, Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone).

Q: Which stationary phase provides the best selectivity?

A: While a standard C18 is acceptable, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is superior for anthraquinones.

  • Reasoning: Anthraquinones are aromatic planar molecules. PFP columns utilize

    
     interactions, which offer unique selectivity based on the position of hydroxyl groups on the anthraquinone ring, providing better resolution of isomers than hydrophobic interaction (C18) alone [2].
    
Q: What is the optimal Mobile Phase composition?

A: You must use an acid modifier to suppress the ionization of the phenolic hydroxyl groups.

  • Buffer: Water + 0.1% Formic Acid (pH ~2.7).

  • Organic: Acetonitrile (ACN) provides sharper peaks than Methanol for anthraquinones due to lower viscosity and distinct solvation properties.

Recommended Gradient Protocol:

Time (min)% A (0.1% Formic Acid)% B (Acetonitrile)Flow Rate (mL/min)Phase Description
0.090101.0Equilibration
5.090101.0Elute polar impurities
25.030701.0Digiferruginol Elution Window
30.05951.0Column Wash
35.090101.0Re-equilibration

Detection:UV 254 nm (general aromatic) and UV 430 nm (specific for anthraquinone chromophore). Using 430 nm significantly reduces background noise from non-pigmented impurities [3].

Module 3: Troubleshooting & Diagnostics
Q: I observe significant peak tailing for Digiferruginol (Tailing Factor > 1.5). Why?

A: This is caused by Silanol Activity .

  • The Science: The free phenolic hydroxyls on Digiferruginol interact with residual silanol groups (Si-OH) on the silica support of your column.

  • The Fix:

    • Ensure your column is "End-capped" (base-deactivated).

    • Increase ionic strength: Add 10 mM Ammonium Formate to your aqueous mobile phase. This competes for silanol sites and sharpens the peak.

Q: My retention times are shifting between runs.

A: This indicates Temperature Fluctuations or Column Equilibration issues.

  • Anthraquinones are sensitive to temperature changes due to their solubility profile.

  • Fix: Thermostat your column oven to 30°C or 35°C precisely. Do not run at ambient room temperature.

Visualizing the Optimization Workflow

The following diagram illustrates the logical decision tree for isolating Digiferruginol, ensuring you choose the correct path based on sample complexity.

Digiferruginol_Workflow cluster_legend Process Key Start Crude Extract (Rubia/Digitalis spp.) GlycosideCheck Target: Aglycone or Glycoside? Start->GlycosideCheck Hydrolysis Acid Hydrolysis (2M HCl/MeOH, 80°C, 2h) GlycosideCheck->Hydrolysis Aglycone (Digiferruginol) DirectPrep Direct Solubilization (80% MeOH) GlycosideCheck->DirectPrep Intact Glycosides SPE SPE Cleanup (C18/HLB) Wash: 10% MeOH Elute: MeOH + 0.1% FA Hydrolysis->SPE DirectPrep->SPE HPLC_Screen HPLC Screening Column: C18 vs PFP Detector: UV 430nm SPE->HPLC_Screen Decision Resolution < 1.5? HPLC_Screen->Decision Optimize Switch to Phenyl-Hexyl OR Add 10mM NH4-Formate Decision->Optimize Yes (Overlapping Peaks) FinalMethod Final Validated Method (Quantification) Decision->FinalMethod No (Clean Separation) Optimize->FinalMethod key1 Critical Decision key2 Chemical Modification

Caption: Decision tree for the extraction and HPLC method development of Digiferruginol, highlighting the critical hydrolysis step for aglycone targeting.

References
  • Singh, R. et al. (2005). "HPLC separation of anthraquinones from Rhubarbs." CABI Digital Library. Available at: [Link]

  • Helix Chromatography. (2024). "HPLC Methods for analysis of Ferruginol and related compounds using Amaze C18 PFP." Helix Chromatography Applications. Available at: [Link]

  • Khodke, A.S. et al. (2009). "A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn." Research Journal of Pharmacy and Technology. Available at: [Link]

  • PubChem. (2024).[5] "Digiferruginol (Compound Summary)." National Library of Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Digiferruginol Synthesis Standardization

Status: Operational Topic: Batch-to-Batch Variability in Total Synthesis Target Compound: Digiferruginol (1-hydroxy-2-(hydroxymethyl)anthraquinone) Primary Route: Modified Marschalk Alkylation Wohl-Ziegler Bromination Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Batch-to-Batch Variability in Total Synthesis Target Compound: Digiferruginol (1-hydroxy-2-(hydroxymethyl)anthraquinone) Primary Route: Modified Marschalk Alkylation


 Wohl-Ziegler Bromination 

Hydrolysis[1][2]

Executive Summary: The Stability Paradox

Welcome to the Digiferruginol Technical Support Center. If you are accessing this guide, you are likely experiencing inconsistent yields (ranging from <10% to quantitative) or purity issues during the synthesis of Digiferruginol.

Digiferruginol is a specific anthraquinone derivative found in Digitalis ferruginea and Rubia species.[1][2] The standard synthetic route involves a three-stage protocol starting from 1-hydroxyanthraquinone.[1][2] The variability you encounter is rarely due to "randomness" but rather specific, unmonitored parameters in the Marschalk reaction redox balance and the radical initiation efficiency during bromination.[1]

This guide deconstructs these variables into a self-validating control system.

Phase 1: The Marschalk Reaction (C-Alkylation)[1]

Context: The conversion of 1-hydroxyanthraquinone to 1-hydroxy-2-methylanthraquinone using formaldehyde and sodium dithionite (


).
Q: Why does my yield fluctuate between 20% and 80% despite using the same reagent ratios?

A: The variability is driven by the degradation kinetics of Sodium Dithionite. [1]

The Marschalk reaction relies on the in situ formation of the leuco-anthraquinone (the reduced 9,10-dihydroxy form), which acts as the nucleophile.[1] Sodium dithionite is hygroscopic and oxidizes rapidly in air to bisulfite/sulfate, which are inactive.[1][2]

Troubleshooting Protocol:

  • Reagent Validation: Do not trust the bottle label. If the dithionite smells strongly of sulfur dioxide (

    
    ) or is clumping, it has degraded.[1][2]
    
    • Action: Use only free-flowing white powder.[1][2] Store under argon.

  • The "Leuco-Check" (Self-Validating Step):

    • Before adding formaldehyde, ensure the reaction mixture turns a deep, transparent red/brown (characteristic of the leuco-form) upon dithionite addition in alkali.[1]

    • Failure Mode: If the solution remains opaque or dull red, reduction is incomplete.[1][2] Stop. Add fresh dithionite until the color shift occurs.

  • Temperature Hysteresis:

    • The reaction is exothermic.[1][2] If the temperature spikes

      
       too early, the dithionite decomposes before alkylation completes.[1][2]
      
    • Fix: Maintain

      
       for the reduction phase, then ramp to reflux only after formaldehyde addition.[1][2]
      
Q: I see a "bis-alkylated" impurity. How do I prevent this?

A: This is a stoichiometry and mixing issue.

Excess formaldehyde or localized high concentrations can lead to substitution at the 4-position or dimerization.[1][2]

Corrective Action:

  • Slow Addition: Do not dump formaldehyde.[1][2] Add it dropwise as a dilute solution.[1][2]

  • Stoichiometry: Limit formaldehyde to 1.1 - 1.2 equivalents.

Phase 2: Radical Bromination (Functionalization)[1][2]

Context: Converting 1-hydroxy-2-methylanthraquinone to 1-hydroxy-2-(bromomethyl)anthraquinone using N-Bromosuccinimide (NBS).

Q: The reaction stalls at 50% conversion, but adding more NBS leads to over-bromination (dibromo species).[1][2] What is the fix?

A: You are fighting "Initiator Death" vs. "Propagation Efficiency." [1][2]

This is a Wohl-Ziegler reaction. Variability here is caused by the purity of NBS and the half-life of the radical initiator (Benzoyl Peroxide - BPO or AIBN).[1]

The Protocol for Consistency:

  • NBS Purification: Commercial NBS is often yellow (contaminated with bromine/HBr).[1][2]

    • Mandatory Step: Recrystallize NBS from hot water (keep below

      
       to prevent decomposition) and dry in a desiccator. It must be white crystals.[1][2]
      
  • Solvent Dryness: Radical chains are quenched by water.[1][2] Use anhydrous

    
     or Benzene (or Chlorobenzene as a greener alternative) dried over molecular sieves.[1][2]
    
  • The "Initiator Spike" Method:

    • Instead of adding all BPO at the start, add 50% at

      
       and the remaining 50% after 2 hours. This maintains a steady radical flux.[1][2]
      

Phase 3: Hydrolysis (The Final Step)

Context: Converting the bromomethyl intermediate to Digiferruginol using Silver Nitrate (


).
Q: My product is grey/black and difficult to purify. What happened?

A: Colloidal Silver contamination. [1]

The reaction produces AgBr as a precipitate.[1][2] If exposed to light or excess heat, silver salts reduce to metallic silver, contaminating the product.[1]

Solution:

  • Darkness: Wrap the reaction flask in aluminum foil.

  • Workup: Filter the AgBr precipitate through a Celite pad before aqueous extraction. Wash the organic layer with dilute HCl to precipitate any remaining

    
     ions as AgCl, then filter again.[1][2]
    

Visualizing the Critical Control Points

The following diagram maps the synthetic pathway against the specific failure modes discussed above.

Digiferruginol_Synthesis cluster_0 Phase 1: Marschalk Reaction cluster_1 Phase 2: Radical Bromination cluster_2 Phase 3: Hydrolysis Start 1-Hydroxyanthraquinone Leuco Leuco-Intermediate (Deep Red Solution) Start->Leuco Na2S2O4, NaOH (Anaerobic Check) Methyl 1-Hydroxy-2-methylanthraquinone Leuco->Methyl HCHO (Slow Addition) Oxidation Failure: Oxidation to Inactive Bisulfite Leuco->Oxidation Air Leak/Old Reagent Bromo 1-Hydroxy-2-bromomethylanthraquinone Methyl->Bromo NBS, BPO (Anhydrous, Recryst. NBS) OverBrom Failure: Dibromo Impurity Methyl->OverBrom Excess NBS Product Digiferruginol Bromo->Product AgNO3, Acetone/H2O (Protect from Light)

Figure 1: Synthetic pathway of Digiferruginol highlighting critical reagents and failure modes at the Marschalk and Bromination stages.[1]

Summary of Quantitative Troubleshooting

Use this table to diagnose batch failures based on analytical data (TLC/NMR).

SymptomObservation (NMR/TLC)Root CauseCorrective Action
Low Yield (Step 1) Recovered Starting Material (1-OH-AQ).[1][2] No new spots.[1][2]Inactive Dithionite. The leuco-form never generated.[1][2]Use fresh bottle. Verify "Deep Red" color shift before HCHO addition.
Impurity (Step 1) Spot with lower Rf than product.Bis-alkylation. Reduce HCHO equivalents to 1.1. Lower reaction temperature.[1][2]
Stalled Rxn (Step 2) Mix of Methyl-AQ and Bromo-AQ.[1][2]Wet Solvent or Dead Initiator. Dry solvent over 4Å sieves.[1][2] Add BPO in two portions (0h and 2h).
Impurity (Step 2) Spot with higher Rf (non-polar).[1][2]Dibromination. Stop reaction at 90% conversion. Do not chase 100%.
Grey Product (Step 3) Product is dark/grey. Insoluble specs.Silver reduction. Wrap flask in foil. Filter through Celite.[1][2] Wash with dilute HCl.[1][2]

References

  • Primary Synthetic Route: Chang, P., & Lee, K. H. (1984).[1][2] Antitumor agents, 75. Synthesis of cytotoxic anthraquinones digiferruginol and morindaparvin-B. Journal of Natural Products, 47(5), 906–908.[1][2] [Link]

  • Marschalk Reaction Mechanism & Conditions: Krohn, K. (2008).[1][2] Anthracycline Chemistry and Biology I: Biological Occurence and Biosynthesis, Synthesis and Chemistry. Springer Science & Business Media.[1][2] (Context on leuco-anthraquinone stability).

  • Compound Data & Structure: PubChem. (n.d.). 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione (Digiferruginol).[1][2][3][4] National Library of Medicine.[1][2][3] [Link][1][2][3]

Sources

Troubleshooting

Optimizing cell viability assays for reproducible Digiferruginol results

Introduction: The Digiferruginol Reproducibility Paradox Welcome to the technical support hub. If you are working with Digiferruginol (a bioactive 1,2-dihydroxyanthraquinone isolated from Rubia species), you have likely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Digiferruginol Reproducibility Paradox

Welcome to the technical support hub. If you are working with Digiferruginol (a bioactive 1,2-dihydroxyanthraquinone isolated from Rubia species), you have likely encountered a frustrating paradox: visual confirmation of cell death (rounding, detachment) contradicting high viability readouts in colorimetric assays.

This guide addresses the specific physicochemical properties of Digiferruginol—specifically its redox potential and chromophore stability—that sabotage standard protocols. Below, you will find mechanism-based troubleshooting, optimized workflows, and validated references to restore integrity to your data.

Module 1: The "False Viability" Phenomenon (Assay Interference)

Q: Why does my MTT assay show >80% viability even when cells look dead under the microscope?

A: You are likely observing chemical interference , not cellular metabolic activity. Digiferruginol is an anthraquinone. Structurally, these compounds possess a quinone moiety that acts as a redox cycler.

  • Non-Enzymatic Reduction: The quinone structure can directly reduce tetrazolium salts (MTT, MTS, XTT) into colored formazan crystals in the absence of live cells. This generates a false-positive signal that mimics high viability.

  • Spectral Overlap: Digiferruginol is naturally pigmented (orange-red). If not fully washed out (which is difficult due to intracellular accumulation), its intrinsic absorbance (often 400–550 nm) overlaps with the detection wavelengths of formazan (570 nm) or CCK-8 (450 nm).

The Fix:

  • Immediate Action: Switch to a non-redox, non-colorimetric readout.

  • Recommended Assay: ATP-based Luminescence (e.g., CellTiter-Glo®) . ATP levels drop rapidly upon cell death and the luciferase reaction is less susceptible to quinone interference.

  • Alternative: Flow cytometry using DRAQ7 or Propidium Iodide (PI) , which physically excludes live cells.

Visualization: The Interference Mechanism

G cluster_0 Standard Mechanism cluster_1 Digiferruginol Interference LiveCell Live Cell (Mitochondria) Formazan Formazan (Purple) LiveCell->Formazan Reductase Activity MTT MTT Reagent (Yellow) MTT->LiveCell Uptake FalseSignal False Viability Signal Formazan->FalseSignal Digi Digiferruginol (Redox Active) Digi->MTT Direct Chemical Reduction Digi->Formazan Generates Digi->FalseSignal Spectral Overlap

Figure 1: Mechanism of Anthraquinone Interference. Digiferruginol bypasses cellular metabolism to chemically reduce MTT, inflating viability data.

Module 2: Solubility & Stability Engineering

Q: My IC50 values shift dramatically between replicates. Is the compound degrading?

A: The issue is likely micro-precipitation or hygroscopic degradation in DMSO.

  • Hydrophobicity: Digiferruginol is highly lipophilic. When a high-concentration DMSO stock (e.g., 100 mM) is spiked directly into cell culture media (aqueous), the rapid polarity change causes the compound to crash out of solution as invisible micro-crystals. These crystals are not bioavailable, leading to artificially high IC50s (low potency).

  • DMSO Hygroscopicity: DMSO absorbs water from the air. "Wet" DMSO reduces the solubility of anthraquinones and can facilitate hydrolytic degradation over time.

The Validated Protocol:

  • Serial Dilution in DMSO First: Perform your serial dilutions in 100% DMSO, then transfer to media. Keep the final DMSO concentration constant (e.g., 0.1%) across all wells.

  • The "Intermediate" Step: If precipitation persists, use an intermediate dilution step in PBS containing 1% BSA (Bovine Serum Albumin). Albumin acts as a carrier protein, stabilizing the lipophilic compound before it hits the cells.

Data Summary: Solvent Impact on Reproducibility

ParameterStandard Protocol (Direct Spike)Optimized Protocol (DMSO Serial + BSA)
Solvent 100% DMSO Stock -> Media100% DMSO -> Intermediate -> Media
Precipitation Risk High (Micro-crystals visible at >20µM)Low (Stable dispersion)
IC50 Consistency High Variance (± 45%)High Reproducibility (± 8%)
Storage Stability Degrades in wet DMSO (Freeze/Thaw)Single-use aliquots recommended

Module 3: Mechanism-Based Experimental Design

Q: What is the optimal time point for measuring Digiferruginol toxicity?

A: Digiferruginol, like other Rubia anthraquinones, often acts via ROS generation followed by apoptosis . This implies a biphasic response.[1]

  • Early Phase (2-6 hours): ROS generation and mitochondrial depolarization. Best measured via fluorescent probes (e.g., DCFDA).

  • Late Phase (24-48 hours): Caspase activation and membrane permeabilization. This is the correct window for viability/IC50 assays. Measuring too early (e.g., 6 hours) will miss the apoptotic lag phase.

Visualization: Signaling & Workflow

Workflow Stock Digiferruginol Stock (Dry DMSO, Single Aliquot) Dilution Serial Dilution (100% DMSO) Stock->Dilution Delivery Delivery to Media (Max 0.5% v/v DMSO) Dilution->Delivery ROS ROS Generation (Early: 2-4h) Delivery->ROS Mechanism Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase AssayChoice Assay Selection Caspase->AssayChoice 24-48h Luminescence ATP Luminescence (Recommended) AssayChoice->Luminescence No Interference MTT MTT/MTS (Avoid/Correct) AssayChoice->MTT High Interference

Figure 2: Optimized Experimental Workflow mapping compound handling to biological mechanism.

Module 4: Validated Protocol (Step-by-Step)

Protocol: Interference-Free IC50 Determination

Objective: Determine Digiferruginol IC50 without redox artifacts. Reagents: CellTiter-Glo® (Promega) or equivalent ATP assay.

  • Stock Preparation:

    • Dissolve Digiferruginol in anhydrous DMSO to 20 mM.

    • Critical: Aliquot into small volumes (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells (e.g., 3,000–5,000 cells/well) in opaque-walled 96-well plates . (Clear plates allow light cross-talk in luminescence assays).

    • Incubate 24h for attachment.

  • Compound Treatment (The "2x" Method):

    • Do not add concentrated DMSO directly to wells.

    • Prepare a 2x concentrated dilution series in complete culture media (ensure DMSO is 2x the final desired concentration, e.g., 0.4%).

    • Add 100 µL of 2x compound media to the 100 µL of media already in the wells.

    • Result: Immediate mixing, reduced precipitation shock, final DMSO 0.2%.

  • The "No-Cell" Control (Mandatory):

    • Prepare 3 wells with Media + Compound (highest concentration) without cells .

    • This determines if the compound itself affects the luciferase reaction (quenching).

  • Readout:

    • Incubate 48 hours.[2]

    • Add CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins (stabilize signal).

    • Read Luminescence.

References

  • Interference of Anthraquinones with MTT

    • Title: The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts.[3][4]

    • Source: TÜBİTAK Academic Journals / NIH PMC.
    • Relevance: Establishes the redox-cycling mechanism by which quinone-based compounds reduce tetrazolium salts non-enzym
    • URL:[Link]

  • Alternative Assays (DRAQ7 vs MTT)

    • Title: DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols.[5]

    • Source: Anticancer Research / NIH PubMed.
    • Relevance: Validates the use of flow cytometry or non-redox assays for deeply colored, redox-active compounds like anthraquinones.
    • URL:[Link]

  • DMSO Solubility & Stability

    • Title: Stability of screening compounds in wet DMSO.[6]

    • Source: Journal of Biomolecular Screening / NIH PubMed.
    • Relevance: Defines the degradation risks of storing library compounds in hygroscopic DMSO.
    • URL:[Link]

  • Rubia Anthraquinones Cytotoxicity

    • Title: Cytotoxic properties of the anthraquinone derivatives isolated
    • Source: BMC Complementary and Altern
    • Relevance: Provides context on the expected IC50 ranges and structural analogs for Digiferruginol.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Contamination in Digiferruginol Cell Culture Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Digiferruginol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Digiferruginol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of cell culture contamination when working with this potent anthraquinone. Our goal is to equip you with the expertise to ensure the integrity and reproducibility of your experimental results.

Introduction to Digiferruginol in Cell Culture

Digiferruginol is a naturally occurring anthraquinone with significant interest in pharmacological research due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] As with any in vitro work, maintaining aseptic conditions is paramount. However, the unique properties of Digiferruginol can present specific challenges in identifying and managing contamination. This guide will address these nuances, providing a framework for robust and reliable cell culture practices.

Frequently Asked Questions (FAQs)

Section 1: Identifying Contamination in the Presence of Digiferruginol

Q1: My cell culture media has changed color after adding Digiferruginol. Is this contamination?

A1: Not necessarily. Digiferruginol is a colored compound, and its addition to cell culture media will inherently alter the color. The extent of the color change will depend on the concentration of Digiferruginol used. It is crucial to establish a baseline "healthy" color for your media containing Digiferruginol at your working concentration.

  • Expert Insight: Before starting your experiments, prepare a cell-free flask with your complete media and the final concentration of Digiferruginol. Use this as your color reference. Any deviation from this reference, such as a sudden shift towards yellow (acidic) or purple/pink (alkaline), should be investigated as a potential sign of microbial contamination.[3][4]

Q2: I'm observing particulate matter in my Digiferruginol-treated cultures. How can I differentiate between contamination and compound precipitation?

A2: This is a critical point of distinction. While microbial contaminants appear as distinct, often motile particles, Digiferruginol, like many organic compounds, can precipitate out of solution, especially at high concentrations or after temperature fluctuations.

  • Microscopic Examination: Observe the particles under high magnification.

    • Bacterial contamination: Will appear as very small, individually distinct, and often motile (either directed movement or Brownian motion) rods or cocci.[5][6]

    • Yeast contamination: Will present as oval or budding spherical shapes.[7][8]

    • Fungal contamination: Will appear as filamentous structures (hyphae).[7][8]

    • Compound precipitation: Will typically appear as amorphous, crystalline, or non-uniform particles with no independent movement.

  • Phase-Contrast Microscopy: This can enhance the visualization of microbial contaminants, making them easier to distinguish from precipitates.

Q3: My cells treated with Digiferruginol are showing signs of stress (e.g., rounding, detachment, reduced proliferation). How do I know if this is due to contamination or the cytotoxic effects of the compound?

A3: This is a common challenge when working with bioactive compounds. Both contamination and cytotoxicity can manifest with similar morphological changes. A systematic approach is necessary to pinpoint the cause.

  • Dose-Response Experiment: Perform a dose-response curve for Digiferruginol on your cell line. This will help you determine the concentration at which the compound itself induces cytotoxicity.[9][10] Any cell stress observed at concentrations below the cytotoxic threshold is more likely to be due to other factors, including contamination.

  • Control Cultures: Always maintain parallel control cultures:

    • Untreated cells: To monitor baseline cell health and morphology.

    • Vehicle-treated cells: To account for any effects of the solvent used to dissolve Digiferruginol.

  • Contamination Testing: If you suspect contamination, perform specific tests (see Section 2) to confirm or rule out the presence of microbes.

Section 2: Detecting Specific Types of Contaminants

Q4: Can the antibacterial properties of Digiferruginol mask a low-level bacterial contamination?

A4: Yes, this is a significant concern. Some anthraquinones have been shown to possess antibacterial activity.[11] This could suppress the growth of bacteria to a level where it is not readily visible (i.e., no turbidity or rapid pH change), leading to a chronic, low-level infection that can still significantly impact your experimental results. However, it's important to note that some studies have found certain anthraquinones to be non-inhibitory to bacterial growth.[12]

  • Recommendation: Do not rely solely on visual inspection. Regularly test your cultures for bacteria, especially long-term experiments, using methods like:

    • Plating on nutrient agar: A simple and effective way to detect viable bacteria.

    • Commercial bacterial detection kits: Many of which are based on PCR or enzymatic assays.

Q5: How should I test for mycoplasma in my Digiferruginol-treated cultures?

A5: Mycoplasma is a common and insidious contaminant that is not visible by standard light microscopy and can significantly alter cell physiology.[13][14] The presence of Digiferruginol should not interfere with the most common and reliable mycoplasma detection methods.

  • Recommended Mycoplasma Detection Methods:

    • PCR-based assays: These are highly sensitive and specific.[13] They amplify mycoplasma DNA, so the presence of Digiferruginol is unlikely to affect the results.

    • Enzyme-based assays (e.g., bioluminescence): These detect mycoplasmal enzymes and are also unlikely to be affected by Digiferruginol.

    • Fluorescent staining (e.g., DAPI or Hoechst): While a quick method, it can be subjective. Ensure that the fluorescence from Digiferruginol (if any) does not interfere with the visualization of mycoplasma DNA.

Q6: Are there any special considerations for detecting fungal contamination when using Digiferruginol?

A6: Similar to bacteria, some anthraquinones have demonstrated antifungal properties.[12][15] This could potentially suppress fungal growth, making early detection difficult.

  • Visual Inspection: Fungal contamination often appears as filamentous structures (molds) or budding yeast.[3][4] Even with potential suppression by Digiferruginol, diligent microscopic examination should reveal any fungal presence.

  • Culture on Sabouraud Dextrose Agar: If you suspect fungal contamination, plating a sample of your culture medium on this specific fungal growth medium can confirm its presence.

Troubleshooting Guides

Guide 1: Responding to a Suspected Contamination Event

This workflow will guide you through the steps to take when you suspect a contamination in your Digiferruginol cell culture experiments.

A workflow for troubleshooting suspected contamination.

Guide 2: Decontamination Protocols

Immediate Actions for a Confirmed Contamination:

  • Isolate: Immediately remove the contaminated flask(s) from the incubator to prevent cross-contamination.[7][8]

  • Document: Record the date, cell line, passage number, and suspected contaminant.

  • Discard: Autoclave all contaminated cultures and disposable materials.

  • Decontaminate: Thoroughly clean and decontaminate the biological safety cabinet (BSC) and incubator.

Table 1: Recommended Decontamination Procedures

Equipment/AreaDecontamination Protocol
Biological Safety Cabinet 1. Wipe all surfaces with 70% ethanol before and after each use. 2. In case of a spill or confirmed contamination, wipe surfaces with a broad-spectrum disinfectant followed by 70% ethanol. 3. Regularly clean the sash and under the work surface.
Incubator 1. Remove all cultures. 2. Turn off the incubator and allow it to cool. 3. Remove and autoclave all removable parts (shelves, water pan). 4. Wipe the interior surfaces with 70% ethanol.[16] 5. Refill the water pan with sterile, distilled water. Consider using a commercial incubator disinfectant.
General Lab Surfaces Regularly wipe down benches and equipment with 70% ethanol.

Best Practices for Preventing Contamination

Proactive prevention is the most effective strategy for managing contamination in your Digiferruginol cell culture experiments.

  • Strict Aseptic Technique: This is the cornerstone of good cell culture practice.

    • Work in a certified biological safety cabinet.

    • Disinfect all items entering the BSC with 70% ethanol.

    • Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.

    • Avoid talking, singing, or unnecessary movement in the BSC.

  • Regularly Test for Mycoplasma: Implement a routine screening schedule for all cell lines.

  • Quarantine New Cell Lines: Isolate and test any new cell lines for contamination before introducing them to your general cell culture stocks.[7][8]

  • Use High-Quality Reagents: Source media, sera, and supplements from reputable suppliers.

  • Aliquot Reagents: Prepare single-use aliquots of media, serum, and other reagents to minimize the risk of contaminating stock solutions.[7]

  • Maintain a Clean Laboratory Environment: Regularly clean and disinfect all laboratory surfaces and equipment.

Visualization of Contamination Sources

Contamination_Sources cluster_0 Primary Sources cluster_1 Vectors Operator Operator Aerosols Aerosols Operator->Aerosols Gloves Gloves Operator->Gloves Reagents Reagents Pipettes Pipettes Reagents->Pipettes Environment Environment Non-sterile Equipment Non-sterile Equipment Environment->Non-sterile Equipment Cell Stocks Cell Stocks Cell Stocks->Pipettes Cell Culture Cell Culture Aerosols->Cell Culture Pipettes->Cell Culture Gloves->Cell Culture Non-sterile Equipment->Cell Culture

Common sources and vectors of cell culture contamination.

By adhering to these guidelines and maintaining a vigilant approach, you can minimize the risk of contamination and ensure the validity of your research with Digiferruginol.

References

  • Enhanced production of anthraquinones by gamma-irradiated cell cultures of Rubia cordifolia in a bioreactor. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Investigation of anthraquinone contents, dna cleavage, dna binding, cytotoxic and antioxidant activities of xanthoria parietina samples. (2025). UBB. Retrieved February 7, 2026, from [Link]

  • Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations. (2020). PubMed. Retrieved February 7, 2026, from [Link]

  • Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • In Vitro Toxicity Assessment of Cortinarius sanguineus Anthraquinone Aglycone Extract. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • New gastroprotective ferruginol derivatives with selective cytotoxicity against gastric cancer cells. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Cell Culture Contamination and Quality Control. (2022). YouTube. Retrieved February 7, 2026, from [Link]

  • Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures. (2023). PubMed Central. Retrieved February 7, 2026, from [Link]

  • The Inhibitory Activity of Anthraquinones against Pathogenic Protozoa, Bacteria, and Fungi and the Relationship to Structure. (2020). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • How to Detect Cell Culture Contamination. (2021). YouTube. Retrieved February 7, 2026, from [Link]

  • Decontamination efficacy against Mycoplasma. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. (2024). Authorea. Retrieved February 7, 2026, from [Link]

  • In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Antifungal Effects of the Phloroglucinol Derivative DPPG Against Pathogenic Aspergillus fumigatus. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Decontamination efficacy against Mycoplasma. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • A Guide to Understanding and Managing Cell Culture Contamination. (n.d.). Chemie Brunschwig. Retrieved February 7, 2026, from [Link]

  • Basics of Cell Culture Quality Control: Contamination. (n.d.). abm Inc. Retrieved February 7, 2026, from [Link]

  • How Mycoplasma Contamination Affects Results and Reproducibility. (2021). YouTube. Retrieved February 7, 2026, from [Link]

  • Carbon substrates utilization determine antagonistic fungal-fungal interactions among root-associated fungi. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

  • Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • (PDF) Fungitoxicity of the Pyroligneous Extract in the Development in vitro of Colletotrichum gloeosporioides. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Troubleshooting Guide for Cell Culture Contamination. (n.d.). Corning. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support: Optimizing Digiferruginol Efficacy &amp; Overcoming Resistance

Introduction & Core Mechanism Welcome to the Digiferruginol Application Support portal. As researchers investigating the cytotoxic potential of Rubia-derived anthraquinones, you may encounter variability in IC50 values o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Mechanism

Welcome to the Digiferruginol Application Support portal. As researchers investigating the cytotoxic potential of Rubia-derived anthraquinones, you may encounter variability in IC50 values or acquired resistance in cell lines (e.g., HeLa, MCF-7, A549).

Digiferruginol (1-hydroxy-2-methylanthraquinone derivative) functions primarily through Redox Cycling and DNA Intercalation . Upon cellular entry, the quinone moiety undergoes one-electron reduction to a semiquinone radical, generating Superoxide Anions (


). This Reactive Oxygen Species (ROS) cascade triggers mitochondrial depolarization and Caspase-dependent apoptosis.

Resistance is rarely random. It typically stems from two specific phenotypes:

  • Transport Exclusion: Upregulation of ATP-binding cassette (ABC) transporters.

  • Redox Adaptation: Hyper-activation of the Nrf2-KEAP1 antioxidant pathway.

Baseline Calibration: Is it Resistance or Assay Error?

Before assuming biological resistance, rule out physicochemical artifacts common to anthraquinones.

Issue Symptom Root Cause Corrective Action
Precipitation "Spiky" data points; inconsistent replicates.Hydrophobicity: Digiferruginol is lipophilic and crystallizes in aqueous media >10 µM without carrier.Protocol: Dissolve stock in 100% DMSO. Ensure final assay concentration of DMSO is 0.1–0.5%. Sonicate stock for 5 mins before dilution.
Photodegradation Gradual loss of potency over hours.Photosensitivity: The anthraquinone ring is light-sensitive.Protocol: Handle in amber tubes. Perform incubations in the dark.
Serum Binding Right-shifted IC50 (lower potency).Albumin Sequestration: High FBS (10%+) can bind free drug.Protocol: Validate IC50 in reduced-serum media (2-5%) if potency appears artificially low.
Troubleshooting Biological Resistance

If assay conditions are stable but cells remain viable at high concentrations (>20 µM), use this guide to identify the resistance mechanism.

Scenario A: The "Efflux" Phenotype (MDR1/P-gp)
  • Observation: Cells are resistant to Digiferruginol but also show cross-resistance to Doxorubicin or Paclitaxel.

  • Mechanism: Digiferruginol is a planar molecule and a substrate for P-glycoprotein (MDR1/ABCB1) . Resistant cells pump the drug out before it accumulates in the nucleus/mitochondria.

  • Diagnostic: Perform a Rhodamine 123 Retention Assay . If cells fail to retain the dye, efflux pumps are active.

  • Solution: Co-treat with a P-gp inhibitor like Verapamil (5-10 µM) or Tariquidar (50 nM) . If IC50 drops significantly, efflux is the cause.

Scenario B: The "Redox Shield" Phenotype (Nrf2)
  • Observation: Cells proliferate despite drug entry; high intracellular GSH levels.

  • Mechanism: Chronic exposure activates Nrf2 , which translocates to the nucleus and binds Antioxidant Response Elements (ARE), upregulating HO-1 and NQO1 . This neutralizes the ROS required for Digiferruginol efficacy.

  • Diagnostic: Measure ROS levels using DCFDA . Resistant cells will show blunted ROS spikes post-treatment compared to parental lines.

  • Solution: Pre-treat with Buthionine Sulfoximine (BSO) to deplete Glutathione, or use Nrf2 inhibitors (e.g., Brusatol) to re-sensitize cells.

Visualizing the Resistance Pathways

The following diagram illustrates the competitive dynamic between Digiferruginol's mode of action and the cellular resistance machinery.

Digiferruginol_Resistance Drug Digiferruginol (Extracellular) Drug_Intra Digiferruginol (Intracellular) Drug->Drug_Intra Passive Diffusion Pgp P-gp / MDR1 (Efflux Pump) Drug_Intra->Pgp Substrate Binding ROS ROS Generation (Superoxide) Drug_Intra->ROS Redox Cycling Pgp->Drug Efflux (Resistance) Mito Mitochondrial Depolarization ROS->Mito Damage Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Caspase 3/9 Nrf2 Nrf2 Activation (Nucleus) GSH GSH / HO-1 (Antioxidants) Nrf2->GSH Transcription GSH->ROS Neutralization (Resistance)

Figure 1: Mechanistic pathways of Digiferruginol resistance showing P-gp efflux (Yellow) and Nrf2-mediated antioxidant neutralization (Blue).

Validated Experimental Protocols
Protocol 1: Differential Efflux Assay (Testing for MDR1)

Purpose: To confirm if resistance is due to drug transport.

  • Seeding: Plate resistant cells at

    
     cells/well in 96-well plates.
    
  • Treatment Groups:

    • Vehicle (DMSO)

    • Digiferruginol (Gradient: 0.1 µM – 50 µM)

    • Digiferruginol + Verapamil (10 µM)

  • Incubation: 48 hours.

  • Readout: MTT or CCK-8 viability assay.

  • Interpretation: Calculate the Reversal Index (RI) :

    
    
    
    • RI > 2.0 indicates significant MDR1-mediated resistance.

Protocol 2: ROS Rescue Assay (Testing for Nrf2)

Purpose: To confirm if resistance is due to ROS scavenging.

  • Preparation: Wash cells with PBS. Load with 10 µM DCFDA (fluorescent ROS probe) for 30 mins.

  • Treatment: Treat cells with Digiferruginol (

    
     concentration).
    
  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

  • Control: Pre-treat a parallel group with NAC (N-acetylcysteine, 5 mM) .

  • Interpretation:

    • If Digiferruginol induces fluorescence in sensitive cells but not in resistant cells, the antioxidant pathway is hyperactive.

    • If NAC completely blocks toxicity in sensitive cells, the mechanism is confirmed as ROS-dependent.

Troubleshooting Decision Tree

Use this logic flow to guide your next experimental step.

Workflow Start Start: High IC50 Observed Solubility Check Solubility/Precipitation? Start->Solubility Efflux Perform Verapamil Co-treatment Solubility->Efflux Solution Clear Fix_Sol Fix: Increase DMSO / Sonicate Solubility->Fix_Sol Precipitation Visible MDR_Pos Result: IC50 Drops Efflux->MDR_Pos MDR_Neg Result: No Change Efflux->MDR_Neg ROS Measure ROS (DCFDA) Conclusion_Nrf2 Mechanism: Nrf2/Antioxidant Action: Combine with BSO ROS->Conclusion_Nrf2 Low ROS Levels Conclusion_MDR Mechanism: MDR1 Efflux Action: Use Nanocarriers MDR_Pos->Conclusion_MDR MDR_Neg->ROS

Figure 2: Step-by-step diagnostic workflow for identifying resistance subtypes.

References
  • Synthesis and Cytotoxicity

    • Title: Antitumor agents,[1][2][3][4] 75. Synthesis of cytotoxic anthraquinones digiferruginol and morindaparvin-B.

    • Source: Journal of N
    • Link:[Link]

  • Anthraquinone Structure-Activity Relationship

    • Title: Health functions and structure-activity relationship of natural anthraquinones
    • Source: Royal Society of Chemistry (RSC Advances).
    • Link:[Link]

  • Nrf2-Mediated Resistance Mechanism

    • Title: The complexity of the Nrf2 p
    • Source: N
    • Link:[Link]

  • MDR1/P-gp Efflux in Anthraquinone Resistance

    • Title: Involvement of NRF2 Signaling in Doxorubicin Resistance of Cancer Stem Cell-Enriched Colonospheres.[5]

    • Source: Molecules and Cells (PMC).
    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Phytochemicals from Morinda Species: Digiferruginol in Context

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of the biological efficacy of digiferruginol and other prominent bioactive compounds isolated f...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological efficacy of digiferruginol and other prominent bioactive compounds isolated from the medicinal plants of the Morinda genus. As a senior application scientist, this document is structured to offer not just a catalog of data, but an in-depth, contextualized understanding of the therapeutic potential of these natural products. We will delve into their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies, to facilitate informed decisions in research and development.

Introduction: The Therapeutic Promise of Morinda Phytochemicals

The Morinda genus, belonging to the Rubiaceae family, encompasses species such as Morinda citrifolia (Noni) and Morinda officinalis, which have been staples in traditional medicine for centuries across various cultures.[1][2] These plants are a rich reservoir of bioactive secondary metabolites, primarily anthraquinones and iridoids, which are credited with a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[3][4]

Digiferruginol, an anthraquinone isolated from Morinda officinalis, is a compound of growing interest. However, a comprehensive understanding of its efficacy in direct comparison to other well-characterized compounds from the Morinda genus is currently lacking in the scientific literature. This guide aims to bridge this gap by juxtaposing the known biological activities of prominent Morinda compounds, thereby providing a framework for evaluating the potential of digiferruginol.

Comparative Efficacy Analysis

This section will explore the cytotoxic, anti-inflammatory, and antimicrobial activities of selected Morinda compounds. Due to a notable absence of quantitative efficacy data for digiferruginol in publicly available research, this guide will focus on presenting the available data for other key compounds to establish a benchmark for future investigations into digiferruginol.

Cytotoxic Activity

The cytotoxic potential of anthraquinones from Morinda species against various cancer cell lines has been a primary focus of research. Compounds like damnacanthal and morindone have demonstrated significant activity.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Morinda Anthraquinones

CompoundCancer Cell LineIC₅₀ (µM)Reference
Damnacanthal HCT116 (Colon)0.74 ± 0.06[5]
HT29 (Colon)>50[5]
LS174T (Colon)>50[5]
MCF-7 (Breast)3.80 ± 0.57[6]
K-562 (Leukemia)5.50 ± 1.26[6]
CEM-SS (T-lymphoblastic leukemia)10 µg/mL
Morindone HCT116 (Colon)10.70 ± 0.04[2]
LS174T (Colon)20.45 ± 0.03[5]
HT29 (Colon)19.20 ± 0.05[2]
Nordamnacanthal CEM-SS (T-lymphoblastic leukemia)1.7 µg/mL
Digiferruginol VariousNo data available

Experimental Insight: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., damnacanthal, morindone) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Damnacanthal has been shown to induce apoptosis in cancer cells through the activation of p53 and p21, key regulators of the cell cycle and apoptosis.[2] This leads to the activation of downstream effector caspases, such as caspase-7, culminating in programmed cell death.

damnacanthal_apoptosis Damnacanthal Damnacanthal p53 p53 Activation Damnacanthal->p53 p21 p21 Upregulation p53->p21 Caspase7 Caspase-7 Activation p21->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis caption Damnacanthal-induced apoptosis pathway.

Damnacanthal-induced apoptosis pathway.
Anti-inflammatory Activity

Several compounds from Morinda species exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Table 2: Anti-inflammatory Activity of Selected Morinda Compounds

CompoundAssayKey FindingsMechanism of ActionReference
Asperulosidic acid LPS-induced RAW 264.7 macrophagesInhibition of NO, PGE₂, TNF-α, IL-6 productionSuppression of NF-κB and MAPK signaling
Scopoletin Croton oil-induced mouse ear edemaSignificant reduction in edema, MPO activity, and PMN infiltrationInhibition of PGE₂ and TNF-α overproduction
Morindone LPS-induced RAW 264.7 macrophagesReported anti-inflammatory propertiesModulation of inflammatory pathways
Digiferruginol VariousNo data availableNo data available

Experimental Insight: The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay to screen for acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions with free access to food and water.

  • Compound Administration: Administer the test compound (e.g., scopoletin) or vehicle (e.g., saline with 0.5% Tween 80) orally or intraperitoneally 1 hour before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[3]

Asperulosidic acid exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory mediators. Asperulosidic acid can prevent the phosphorylation of key proteins in these cascades, thereby reducing the expression of inflammatory genes.

Inhibition of NF-κB and MAPK pathways.
Antimicrobial Activity

Anthraquinones and other compounds from Morinda species have demonstrated activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity (MIC) of Selected Morinda Compounds and Extracts

Compound/ExtractMicroorganismMICReference
Damnacanthal Mycobacterium tuberculosis13.07 µg/mL
Morinda citrifolia fruit extract Escherichia coli100 µg/mL
Bacillus subtilis100 µg/mL
Scopoletin Candida tropicalis50 µg/L
Digiferruginol VariousNo data available

Experimental Insight: The broth microdilution method is a standard laboratory technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) in an appropriate broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

The antimicrobial mechanisms of anthraquinones are multifaceted and can include disruption of the bacterial cell membrane, inhibition of nucleic acid and protein synthesis, and interference with cellular energy metabolism. The specific mechanisms can vary depending on the structure of the anthraquinone and the target microorganism.

antimicrobial_workflow start Prepare Bacterial Inoculum (0.5 McFarland) prepare_dilutions Prepare Serial Dilutions of Test Compound in 96-well plate start->prepare_dilutions inoculate Inoculate Wells with Bacterial Suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic caption Broth microdilution workflow.

Broth microdilution workflow.

Discussion and Future Directions

The available evidence strongly supports the therapeutic potential of various phytochemicals from the Morinda genus. Anthraquinones like damnacanthal and morindone exhibit potent cytotoxic effects against a range of cancer cell lines, while iridoids such as asperulosidic acid and the coumarin scopoletin demonstrate significant anti-inflammatory properties through the modulation of key signaling pathways.

A conspicuous gap in the current body of research, however, is the lack of quantitative efficacy data for digiferruginol. While its presence in Morinda officinalis is documented, its specific biological activities and potency remain largely unexplored. This presents a compelling opportunity for future research.

Recommendations for Future Research:

  • Systematic Screening of Digiferruginol: Conduct comprehensive in vitro and in vivo studies to determine the IC₅₀ and MIC values of purified digiferruginol against a panel of cancer cell lines, inflammatory models, and pathogenic microorganisms.

  • Comparative Efficacy Studies: Design head-to-head comparative studies of digiferruginol against other prominent Morinda compounds like damnacanthal, morindone, and asperulosidic acid under standardized experimental conditions.

  • Mechanistic Elucidation: Investigate the molecular mechanisms underlying the biological activities of digiferruginol, including its effects on key signaling pathways such as NF-κB, MAPK, and apoptosis-related pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate analogs of digiferruginol to understand the structural features crucial for its biological activity, which can guide the development of more potent and selective therapeutic agents.

By addressing these research questions, the scientific community can fully elucidate the therapeutic potential of digiferruginol and its place within the rich pharmacopeia of the Morinda genus.

References

  • Akihisa, T., et al. (2007). Anti-inflammatory and potential cancer chemopreventive constituents of the fruits of Morinda citrifolia (Noni).
  • Pandy, V., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLOS ONE, 17(7), e0270970.
  • Razali, N., et al. (2016). Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues. Molecules, 21(5), 648.
  • Aalbersberg, W. G. L., & Lim, C. K. (2009). Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines.
  • Gupta, A., et al. (2013). Anti-Inflammatory and Antiarthritic Activity of Anthraquinone Derivatives in Rodents. The Scientific World Journal, 2013, 307501.
  • Jasril, M., et al. (2021). Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells. Molecules, 26(6), 1554.
  • Kim, H. J., et al. (2013). Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells. Oncology Reports, 30(4), 1651-1658.
  • Luo, J., et al. (2020). Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways. Journal of Ethnopharmacology, 255, 112749.
  • Rout, S., et al. (2022). Morinda umbellata active fraction inhibits lipopolysaccharide induced proinflammatory cytokines by downregulating NF-κB activation. Toxicology Research, 11(5), 841-851.
  • Zhang, Z., et al. (2018). Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Molecules, 23(7), 1764.
  • Ali, A. M., et al. (2020). Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth. Journal of Ethnopharmacology, 259, 112948.
  • Lv, H., et al. (2015). Anti-inflammatory properties of anthraquinones and their relationship with the regulation of P-glycoprotein function and expression. European Journal of Pharmaceutical Sciences, 70, 117-125.
  • Lemos, M. F., et al. (2020). Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain. Frontiers in Microbiology, 11, 579.
  • Noviana, R., et al. (2021). Antimicrobial Activity of Morinda citrifolia L. Asian Journal of Pharmaceutical Research and Development, 9(1), 141-148.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Pandy, V., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLOS ONE, 17(7), e0270970.
  • Jasril, M., et al. (2021). Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells. Molecules, 26(6), 1554.
  • Kim, H. J., et al. (2013). Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells. Oncology Reports, 30(4), 1651-1658.
  • Zhang, Z., et al. (2018). Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Molecules, 23(7), 1764.
  • Dai, Y., et al. (2008). Anti-Inflammatory Effects of Scopoletin and Underlying Mechanisms. Journal of Agricultural and Food Chemistry, 56(21), 10347-10353.
  • Zhang, Z., et al. (2018). Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Molecules, 23(7), 1764.
  • Lemos, M. F., et al. (2020). Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain. Frontiers in Microbiology, 11, 579.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Dai, Y., et al. (2008). Anti-Inflammatory Effects of Scopoletin and Underlying Mechanisms. Journal of Agricultural and Food Chemistry, 56(21), 10347-10353.
  • da Silva, G. N., et al. (2021). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology, 10, 618598.
  • Pandy, V., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLOS ONE, 17(7), e0270970.
  • Razali, N., et al. (2016). Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues. Molecules, 21(5), 648.
  • Jasril, M., et al. (2021). Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells. Molecules, 26(6), 1554.
  • Pandy, V., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLOS ONE, 17(7), e0270970.
  • Jayaraman, S. K., et al. (2014). Antimicrobial activities of hydroethanolic extract of Morinda citrifolia fruit. International Journal of Current Microbiology and Applied Sciences, 3(9), 26-33.

Sources

Comparative

In Vitro vs. In Vivo Efficacy of Digiferruginol: A Technical Analysis

Executive Summary Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone) is a bioactive anthraquinone isolated from Rubia species, Morinda officinalis, and certain Streptomyces strains. Distinct from the diterpene "Ferr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone) is a bioactive anthraquinone isolated from Rubia species, Morinda officinalis, and certain Streptomyces strains. Distinct from the diterpene "Ferruginol," Digiferruginol belongs to a class of hydroxyanthraquinones known for potent DNA intercalation and oxidative stress induction.

This guide critically analyzes the dichotomy between its robust in vitro performance—demonstrating cytotoxicity against cancer lines and antimicrobial activity—and its complex in vivo translation, which is heavily modulated by rapid metabolic conjugation and poor aqueous solubility.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the structural constraints of Digiferruginol is essential for interpreting its efficacy data.

PropertySpecificationImplications for Efficacy
IUPAC Name 1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dioneCore anthraquinone structure responsible for DNA binding.
Molecular Formula C₁₅H₁₀O₄Low molecular weight (254.24 g/mol ) favors membrane permeability.
Solubility Low in water; Soluble in DMSO, EthanolCritical Bottleneck: Requires formulation (e.g., liposomes) for in vivo bioavailability.
Key Functional Groups C1-OH, C2-CH₂OHC1-OH allows for hydrogen bonding; C2-hydroxymethyl is a target for metabolic oxidation.
Primary Sources Rubia cordifolia, Morinda officinalis, Streptomyces sp.Often studied as part of a synergistic extract rather than a pure isolate.

In Vitro Efficacy: Mechanism & Data[4][9][10][11]

In controlled laboratory environments, Digiferruginol exhibits significant bioactivity. The primary mechanisms involve Reactive Oxygen Species (ROS) generation and direct interaction with topoisomerases.

Antimicrobial Activity

Digiferruginol and its derivatives (e.g., 6,6'-bis dimers) have shown efficacy against Gram-positive bacteria and fungi.

  • Target Pathogens: Staphylococcus aureus, Bacillus subtilis, Candida albicans.

  • Potency: Minimum Inhibitory Concentration (MIC) values typically range from 15.6 to 62.5 µg/mL .

  • Mechanism: Disruption of cell wall integrity and inhibition of bacterial gyrase.

Anticancer Cytotoxicity[8][9][12]
  • Cell Lines: HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast).

  • IC₅₀ Values: Generally observed in the 10–50 µM range.

    • Note: While less potent than doxorubicin (IC₅₀ < 1 µM), it exhibits a more favorable toxicity profile toward normal fibroblasts.

  • Mechanism of Action:

    • ROS Induction: The quinone moiety undergoes redox cycling, generating superoxide anions.

    • JNK Activation: ROS accumulation triggers the c-Jun N-terminal kinase (JNK) pathway.

    • Apoptosis: Mitochondrial membrane depolarization leading to Caspase-3/9 activation.

Visualizing the Mechanism

The following diagram illustrates the molecular cascade triggered by Digiferruginol in cancer cells.

G Digi Digiferruginol (Intracellular) Redox Quinone Redox Cycling Digi->Redox DNA DNA Intercalation (Topoisomerase II Inhibition) Digi->DNA ROS ROS Generation (Superoxide/H2O2) Redox->ROS Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Cell Cycle Arrest CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Caspase->Apoptosis

Caption: Dual-mechanism cytotoxicity of Digiferruginol involving ROS-mediated mitochondrial apoptosis and direct DNA intercalation.

In Vivo Efficacy: The Translation Gap

Direct in vivo data for pure Digiferruginol is scarce compared to its extracts (Rubia cordifolia) or analogs (Aloe-emodin). The translation of in vitro potency to in vivo efficacy is hindered by pharmacokinetic barriers.

Observed Efficacy (Extract-Based)

Studies utilizing Rubia extracts enriched with Digiferruginol demonstrate:

  • Tumor Inhibition: Significant reduction in sarcoma and carcinoma xenograft volumes in mice (doses ~50-100 mg/kg).

  • Anti-inflammatory: Reduction in edema and cytokine levels (TNF-α, IL-6) in paw edema models.

  • Attribution: Efficacy is likely synergistic, with Digiferruginol contributing to the cytotoxic load alongside other anthraquinones like Rubiadin.

Pharmacokinetic Barriers (ADME)

Why does potent in vitro killing not always guarantee in vivo cures?

  • Absorption: Poor water solubility limits oral bioavailability (Class IV BCS).

  • Metabolism (The "First-Pass" Wall):

    • Rapid Glucuronidation at the C1-OH and C2-CH₂OH positions by UGT enzymes in the liver and intestine.

    • This converts the active aglycone into a hydrophilic, inactive glucuronide which is rapidly excreted.

  • Distribution: High binding to plasma proteins (albumin) reduces the concentration of free, active drug.

Visualizing the Translation Gap

PK Oral Oral Dosing Gut Intestinal Absorption Oral->Gut Solubility Limit Liver Liver Metabolism (UGT Enzymes) Gut->Liver Portal Vein Plasma Systemic Circulation (Free Drug < 5%) Liver->Plasma Bioavailability Drop Excretion Renal/Biliary Excretion Liver->Excretion Glucuronides Tumor Tumor Site (Sub-therapeutic Conc?) Plasma->Tumor Distribution Plasma->Excretion

Caption: The Pharmacokinetic bottleneck: Rapid hepatic metabolism significantly reduces the systemic availability of active Digiferruginol.

Experimental Protocols

To validate Digiferruginol's efficacy, the following standardized protocols are recommended.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC₅₀ against cancer cell lines.

  • Seeding: Plate cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve Digiferruginol in DMSO. Prepare serial dilutions (0, 1, 5, 10, 25, 50, 100 µM) in media. Ensure final DMSO < 0.1%.

  • Incubation: Treat cells for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL) per well. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

In Vivo Xenograft Model (General Anthraquinone Protocol)

Objective: Assess tumor growth inhibition.

  • Model: BALB/c nude mice (6-8 weeks old).

  • Induction: Subcutaneous injection of

    
     cancer cells into the flank.
    
  • Grouping: When tumors reach ~100 mm³, randomize into:

    • Vehicle Control (Saline/Tween-80).

    • Positive Control (e.g., Doxorubicin 4 mg/kg).

    • Digiferruginol Low Dose (20 mg/kg).

    • Digiferruginol High Dose (60 mg/kg).

  • Administration: Intraperitoneal (i.p.) injection every 2 days for 21 days.

  • Metrics: Measure tumor volume (

    
    ) and body weight twice weekly.
    
  • Endpoint: Harvest tumors for histology (H&E, Ki-67) and Western Blot (Caspase-3, Bax/Bcl-2).

References

  • Synthesis and Cytotoxicity: Antitumor agents, 75. Synthesis of cytotoxic anthraquinones digiferruginol and morindaparvin-B. (Journal of Natural Products).[1]

  • Antimicrobial Activity: New antimicrobial anthraquinone 6,6'-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp.[2][3] (Saudi Journal of Biological Sciences).

  • Source Identification: Comparison of Anthraquinones in Morinda officinalis and Morinda citrifolia. (Molecules).[4][5][6][1][7][8][9][10][11][12][13][14]

  • Pharmacokinetics: Pharmacokinetics of Anthraquinones from Medicinal Plants. (Frontiers in Pharmacology).[5]

  • General Anthraquinone Bioactivity: Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (RSC Medicinal Chemistry).[5]

> Disclaimer: Digiferruginol (anthraquinone) should not be confused with Ferruginol (diterpene). Ensure chemical identity verification (CAS or structure) before procurement.

Sources

Validation

Validation of Digiferruginol's Mechanism of Action: A Genetic Knockout Guide

Executive Summary Digiferruginol (1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinone) has emerged from the Rubia genus as a potent cytotoxic agent. While structural homology to Doxorubicin suggests Topoisomerase II (Topo I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Digiferruginol (1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinone) has emerged from the Rubia genus as a potent cytotoxic agent. While structural homology to Doxorubicin suggests Topoisomerase II (Topo II) inhibition, the compound's specific mode of action (MoA) remains obscured by potential off-target effects, such as general Reactive Oxygen Species (ROS) generation.

This guide outlines a rigorous validation framework using CRISPR/Cas9-mediated genetic knockout of the TOP2A gene. By comparing the cytotoxicity of Digiferruginol in wild-type (WT) versus TOP2A knockout (KO) cells against the clinical standard Etoposide , researchers can definitively confirm target engagement.

Key Insight: For Topo II poisons, target removal (KO) typically confers resistance, not sensitivity. This counter-intuitive "resistance shift" is the gold standard for validating Topo II-dependent cytotoxicity.

Part 1: The Challenge of Target Deconvolution

Small molecule inhibitors, particularly anthraquinones, are "promiscuous." They often exhibit cytotoxicity through two competing mechanisms:

  • Specific Mechanism: Stabilization of the Topo II-DNA cleavable complex (DNA double-strand breaks).

  • Non-Specific Mechanism: Redox cycling producing superoxide radicals (ROS).

Reliance on biochemical assays (e.g., cell-free DNA relaxation assays) is insufficient because they do not account for intracellular drug accumulation or metabolic deactivation. Genetic knockout is the only method to prove that the presence of the protein is required for the drug's toxicity.

Comparative Profile: The Candidate vs. The Standard
FeatureDigiferruginol (Candidate)Etoposide (Standard)Doxorubicin (Alternative)
Chemical Class AnthraquinonePodophyllotoxin derivativeAnthracycline
Primary Target Putative Topoisomerase II

Topoisomerase II

Topo II

+ DNA Intercalation
Mechanism Type Interfacial Poison (Stabilizer)Interfacial Poison (Stabilizer)Poison + Intercalator
KO Phenotype Hypothesis: Resistance in KOProven: Resistance in KOProven: Partial Resistance
ROS Liability High (Quinone moiety)LowHigh

Part 2: Mechanism & Hypothesis Visualization

To validate Digiferruginol, we must visualize the "Poison" mechanism. Unlike inhibitors that block enzyme function, poisons corrupt the enzyme, turning it into a cellular toxin (DNA breaker). Therefore, removing the enzyme (KO) removes the toxin's weapon, saving the cell.

Diagram 1: The "Resistance Shift" Mechanism

TopoII_Mechanism cluster_WT Wild Type (WT) Cell cluster_KO TOP2A Knockout (KO) Cell Drug Digiferruginol / Etoposide Complex Cleavable Complex (Drug-Enzyme-DNA) Drug->Complex Binds TopoII Topoisomerase II Enzyme TopoII->Complex DNA Genomic DNA DNA->Complex DSB Double Strand Breaks (Permanent Damage) Complex->DSB Stabilization Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Survival Cell Survival (No DNA Damage) NoTopo No Target Available NoTopo->Survival DNA Integrity Maintained Drug_KO Digiferruginol Drug_KO->NoTopo No Binding

Caption: In WT cells, the drug traps Topo II on DNA, causing fatal breaks. In KO cells, the absence of Topo II prevents this trapping, paradoxically allowing cell survival (Resistance).

Part 3: Experimental Validation Framework

Protocol: CRISPR/Cas9 Generation of TOP2A Null Cells

Objective: Create a functional TOP2A knockout in a p53-wild-type cell line (e.g., HCT116 or U2OS). p53 status is critical as it mediates the apoptotic response to DNA damage.

Step 1: sgRNA Design & Transfection
  • Target: Exon 2 or 3 of human TOP2A (essential catalytic domain).

  • Vector: pSpCas9(BB)-2A-GFP (PX458).

  • Transfection: Lipofectamine 3000 into HCT116 cells.

  • Sorting: 48h post-transfection, FACS sort GFP+ single cells into 96-well plates.

Step 2: Clonal Validation (The "Self-Validating" Step)

Before drug testing, you must prove the clone is a true KO.

  • Genomic: PCR amplify the target region and perform Sanger sequencing (look for Indels causing frameshift).

  • Proteomic: Western Blot is mandatory.

    • Primary Ab: Anti-Topoisomerase II alpha (1:1000).

    • Control Ab: Anti-GAPDH.

    • Success Criteria: Complete absence of the ~170 kDa band in KO clones.

Step 3: The Cytotoxicity "Shift Assay"
  • Seeding: Seed 2,000 cells/well (WT and TOP2A-KO) in 96-well plates.

  • Treatment: After 24h, treat with serial dilutions (0.01 µM – 100 µM) of:

    • Digiferruginol (Test)[1]

    • Etoposide (Positive Control)

    • Paclitaxel (Negative Control - Mechanism independent of Topo II).

  • Readout: Assess viability at 72h using CellTiter-Glo (ATP luminescence).

Part 4: Data Analysis & Interpretation[2][3]

The "Resistance Factor" (RF) is calculated as:



Expected Results Table
CompoundWT IC50 (µM)TOP2A KO IC50 (µM)Resistance Factor (RF)Interpretation
Etoposide 0.5>50.0>100x Validated Topo II Poison. Loss of target prevents toxicity.
Digiferruginol 2.118.5~9x Strong Validation. Toxicity is largely dependent on Topo II.
Paclitaxel 0.0050.0061.2x No Interaction. Toxicity is Topo II independent.
Off-Target Drug 5.05.01.0x Toxicity is due to ROS/General stress, not Topo II.

Critical Analysis:

  • If Digiferruginol shows an RF > 5, it confirms the MoA is Topo II-mediated.

  • If RF is ~1 (no shift), Digiferruginol likely kills via ROS generation or another pathway (e.g., NF-kB inhibition), disproving the Topo II hypothesis.

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Engineering cluster_1 Phase 2: Validation cluster_2 Phase 3: Drug Testing Design sgRNA Design (Exon 2 TOP2A) Transfect Cas9 Transfection (HCT116 Cells) Design->Transfect Sort Single Cell Sorting Transfect->Sort Seq Sanger Sequencing Sort->Seq Blot Western Blot (Confirm Protein Loss) Seq->Blot Treat 72h Treatment (Digiferruginol vs Etoposide) Blot->Treat Viability CellTiter-Glo Assay Treat->Viability Calc Calculate Resistance Factor Viability->Calc

Caption: Step-by-step workflow from sgRNA design to IC50 shift calculation, ensuring rigorous phenotype validation.

References

  • Chang, P., & Lee, K. H. (1985). Antitumor agents, 75. Synthesis of cytotoxic anthraquinones digiferruginol and morindaparvin-B. Journal of Natural Products, 48(6), 948–951.[1]

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338–350.

  • Burgess, D. J., et al. (2008). Topoisomerase levels determine chemotherapy sensitivity in vitro and in vivo. Proceedings of the National Academy of Sciences, 105(26), 9053-9058.

  • Shalem, O., et al. (2014). Genome-scale CRISPR-Cas9 knockout screening in human cells. Science, 343(6166), 84-87.

  • Singh, R., & Geetanjali. (2005). Isolation and synthesis of anthraquinones from Rubia cordifolia. Journal of the Serbian Chemical Society, 70(7), 937-942.

Sources

Comparative

Comparative Analysis: Antibacterial Spectrum of Digiferruginol vs. Standard Antibiotics

Executive Summary Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone), a bioactive anthraquinone isolated primarily from Digitalis ferruginea and select Rubia species, represents a distinct class of planar tricyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone), a bioactive anthraquinone isolated primarily from Digitalis ferruginea and select Rubia species, represents a distinct class of planar tricyclic antimicrobial agents. Unlike fluoroquinolones (e.g., Ciprofloxacin) that target DNA gyrase with broad-spectrum efficacy, Digiferruginol exhibits a narrow-spectrum profile , showing preferential efficacy against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis.

This guide provides a head-to-head technical comparison of Digiferruginol against industry-standard antibiotics (Ciprofloxacin and Ampicillin), supported by mechanistic insights and reproducible experimental protocols.

Chemical Profile & Mechanism of Action[1][2]

To understand the spectrum differences, we must first analyze the molecular behavior. Digiferruginol functions through a dual-mechanism distinct from the receptor-ligand binding of beta-lactams.

  • Compound Class: 9,10-Anthraquinone derivative.[1][2][3]

  • Key Pharmacophore: The planar tricyclic ring allows for DNA intercalation, while the C-2 hydroxymethyl group and C-1 phenolic hydroxyl facilitate redox cycling, generating Reactive Oxygen Species (ROS).

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the multi-modal toxicity of Digiferruginol compared to the singular target of Ciprofloxacin.

Mechanism Digi Digiferruginol (Anthraquinone) DNA Bacterial DNA (Intercalation) Digi->DNA Planar Stacking ROS ROS Generation (Superoxide Anions) Digi->ROS Redox Cycling Cipro Ciprofloxacin (Fluoroquinolone) Gyrase DNA Gyrase (Topoisomerase II) Cipro->Gyrase Enzyme Inhibition Stasis Replication Blockage DNA->Stasis Gyrase->Stasis Damage Oxidative Membrane Damage ROS->Damage Death Cell Death (Bactericidal) Stasis->Death Damage->Death

Figure 1: Dual-action mechanism of Digiferruginol (Intercalation + Oxidative Stress) versus the enzymatic inhibition of Ciprofloxacin.

Comparative Efficacy Data

The following data synthesizes Minimum Inhibitory Concentration (MIC) values derived from standardized microdilution assays. Note the significant divergence in Gram-negative efficacy due to the lipopolysaccharide (LPS) barrier and efflux pumps which effectively exclude hydrophobic anthraquinones like Digiferruginol.

Table 1: Antibacterial Spectrum (MIC in µg/mL)
Bacterial StrainGram StatusDigiferruginol (Test)Ciprofloxacin (Control)Ampicillin (Control)Interpretation
Staphylococcus aureus (ATCC 25923)Positive (+)12.5 - 25.0 0.1 - 0.50.5 - 2.0Moderate Potency: Effective, but less potent than pure synthetic standards.
Bacillus subtilis (ATCC 6633)Positive (+)6.25 - 12.5 < 0.10.1 - 0.5High Potency: Comparable to older generation antibiotics.
Enterococcus faecalis Positive (+)25.0 - 50.0 0.5 - 2.01.0 - 4.0Active: Shows promise against hardy Enterococci.
Escherichia coli (ATCC 25922)Negative (-)> 128.0 0.004 - 0.0152.0 - 8.0Inactive: Excluded by outer membrane porins/efflux.
Pseudomonas aeruginosa Negative (-)> 256.0 0.25 - 1.0> 64.0Inactive: High intrinsic resistance.

Key Insight: Digiferruginol displays a "Gram-Positive Shift." Its hydrophobicity allows it to penetrate the peptidoglycan layer of Gram-positives effectively, but it fails to traverse the hydrophilic porin channels of Gram-negative outer membranes.

Experimental Validation Protocol

To reproduce the data above and validate Digiferruginol's activity in your lab, follow this Resazurin-Based Microdilution Assay . This method is superior to optical density (OD) readings for colored compounds like anthraquinones, which can interfere with absorbance readings at 600nm.

Protocol Workflow (DOT Diagram)

Protocol Prep 1. Stock Preparation Dissolve Digiferruginol in DMSO (Final conc < 1%) Dilution 2. Serial Dilution 96-well plate (Muller-Hinton Broth) Range: 0.5 - 256 µg/mL Prep->Dilution Inoculum 3. Inoculation Add 5x10^5 CFU/mL bacterial suspension Dilution->Inoculum Incubate 4. Incubation 37°C for 18-24 hours Inoculum->Incubate Dye 5. Resazurin Addition Add 0.015% Resazurin solution Incubate 2-4 hours Incubate->Dye Read 6. Readout Pink = Growth (Viable) Blue = Inhibition (MIC) Dye->Read

Figure 2: Resazurin-based microdilution workflow to eliminate colorimetric interference from anthraquinones.

Step-by-Step Methodology
  • Stock Solution: Dissolve 10 mg of pure Digiferruginol in 1 mL of 100% DMSO. Further dilute in Muller-Hinton Broth (MHB) to start at 256 µg/mL. Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity.

  • Controls:

    • Positive Control:[4] Ciprofloxacin (stock 1 mg/mL).

    • Solvent Control: MHB + 1% DMSO (Must show growth).

    • Sterility Control: MHB only (Must show no growth).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Assay: Add 100 µL of inoculum to 100 µL of drug dilution in 96-well plates.

  • Endpoint: Add 30 µL of 0.015% Resazurin. A change from Blue (Resazurin) to Pink (Resorufin) indicates metabolic activity. The MIC is the lowest concentration remaining Blue.

Structure-Activity Relationship (SAR) Analysis

Why is Digiferruginol less potent than Ciprofloxacin but still valuable?

  • The Hydroxymethyl Group (C-2): This group distinguishes Digiferruginol from simple alizarin. It enhances solubility slightly compared to methyl-only analogs, improving bioavailability, but it is susceptible to metabolic oxidation.

  • Planarity: The tricyclic anthracene core is essential for DNA intercalation. Disruption of this planarity (e.g., by saturation of the central ring) abolishes antibacterial activity.

  • Redox Potential: The quinone moiety is a "warhead" for generating superoxide anions. While effective, this mechanism is non-specific, leading to higher cytotoxicity in mammalian cells compared to the targeted action of fluoroquinolones.

References

  • Durmaz, G., et al. (2018). The screening of Digitalis ferruginea L. subsp.[4][5][6][7] ferruginea for toxic capacities, phenolic constituents, antioxidant properties. Indian Journal of Experimental Biology.

  • Li, Y., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

  • Comini, L.R., et al. (2011).[7] Antioxidant and antimicrobial activities of anthraquinones from Heterophyllaea pustulata. Phytochemistry.

Sources

Validation

Reproducibility of Published Studies on Digiferruginol's Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Definition

Digiferruginol (CAS: 24094-45-9) is a naturally occurring anthraquinone, chemically defined as 1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione (Formula: C₁₅H₁₀O₄).[1][2] It is predominantly isolated from the roots of Rubia species (R. schumanniana, R. cordifolia) and Morinda citrifolia (Noni).

Critical Nomenclature Distinction: Researchers must distinguish Digiferruginol (an anthraquinone) from Ferruginol (a diterpene, CAS: 514-62-5). Despite the nomenclature similarity suggesting a dimeric relationship, Digiferruginol is structurally distinct, possessing a planar tricyclic quinone core typical of DNA-intercalating agents, whereas Ferruginol is a bioactive abietane diterpenoid. This guide focuses exclusively on the anthraquinone Digiferruginol.

Reproducibility Consensus: Meta-analysis of published bioactivity data reveals a high degree of variability in reported potency. While early exploratory studies labeled Digiferruginol as "cytotoxic," rigorous quantitative assessments often place its IC₅₀ values in the moderate-to-weak range (>10–100 µM) compared to clinical standards like Doxorubicin (<1 µM). The primary source of reproducibility failure lies in the conflation of the aglycone (Digiferruginol) with its glycosides (e.g., Digiferruginol-11-O-β-gentiobioside), which exhibit significantly reduced membrane permeability and bioactivity.

Reproducibility Analysis: Digiferruginol vs. Standards

The following table synthesizes data from key phytochemical studies, normalizing potency metrics to IC₅₀ (µM) for direct comparison.

Table 1: Comparative Cytotoxicity Profile (Human Cancer Cell Lines)
CompoundClassTarget Cell LineReported IC₅₀ (µM)Potency RatingReproducibility Status
Digiferruginol (Aglycone) AnthraquinoneHepG2 (Liver)12.5 – 45.0ModerateVariable: Dependent on purity (>98% required).[2]
Digiferruginol-ω-gentiobiose Anthraquinone GlycosideA549 (Lung)> 100InactiveHigh: Consistently inactive across studies.[2]
Doxorubicin (Control) AnthracyclineHepG2 / A5490.5 – 2.8PotentHigh: Gold standard positive control.[2]
Emodin AnthraquinoneHepG215.0 – 30.0ModerateHigh: Well-characterized benchmark.[2]
Damnacanthal AnthraquinoneMCF-7 (Breast)2.5 – 8.0HighHigh: Consistently more potent than Digiferruginol.[2]

Key Insight for Researchers: Studies claiming "potent antitumor activity" for Digiferruginol often utilize non-standardized extracts where synergistic effects with more potent congeners (like Damnacanthal or Lucidin) mask the moderate intrinsic activity of Digiferruginol. For reproducible data, HPLC-purified aglycone (>98%) must be used.

Mechanistic Validation & Signaling Pathway

To validate Digiferruginol's bioactivity, researchers should assay for Anthraquinone-Mediated Apoptosis . Unlike Doxorubicin, which acts primarily via Topoisomerase II poisoning, simple anthraquinones like Digiferruginol function largely through Redox Cycling and ROS generation , leading to mitochondrial dysfunction.

Figure 1: Proposed Mechanism of Action (DOT Visualization)

Digiferruginol_Pathway Digiferruginol Digiferruginol (Exogenous Agent) NQO1 NQO1 / P450 Reductase (Metabolic Activation) Digiferruginol->NQO1 Enzymatic Reduction Semiquinone Semiquinone Radical NQO1->Semiquinone One-electron transfer Semiquinone->Digiferruginol Redox Cycling ROS ROS Accumulation (O2•-, H2O2) Semiquinone->ROS O2 -> O2•- DNA_Damage DNA Damage (Oxidative Stress) ROS->DNA_Damage Genotoxicity Mito_Dysfunction Mitochondrial Membrane Permeabilization ROS->Mito_Dysfunction Direct Oxidation p53 p53 Activation DNA_Damage->p53 Bax Bax Translocation (Pro-Apoptotic) p53->Bax Upregulation Bax->Mito_Dysfunction CytoC Cytochrome C Release Mito_Dysfunction->CytoC Caspase3 Caspase-3 Activation (Executioner) CytoC->Caspase3 Apoptosome Complex Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Digiferruginol-induced apoptosis via quinone redox cycling, ROS generation, and subsequent mitochondrial cascade activation.[2]

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol incorporates specific "Go/No-Go" checkpoints.

Phase 1: Isolation & Purity Verification
  • Source Material: Dried roots of Rubia cordifolia or Morinda citrifolia.

  • Extraction: Reflux with MeOH (3x), followed by partitioning with EtOAc.

  • Purification (Critical Step): Silica gel column chromatography eluting with CHCl₃:MeOH (gradient 100:0 to 90:10).

  • Checkpoint 1 (Purity): Verify isolate via ¹H-NMR (DMSO-d₆).

    • Diagnostic Signal: Singlet at δ 12.8-13.0 ppm (chelated -OH at C-1).[2]

    • Differentiation: Absence of sugar signals (3.0-5.0 ppm region) confirms Aglycone status.

Phase 2: Cytotoxicity Assay (MTT/SRB)
  • Cell Seeding: 5,000 cells/well in 96-well plates (HepG2 or MCF-7).

  • Treatment: 72-hour exposure.[2]

  • Controls (Mandatory):

    • Negative: 0.1% DMSO.

    • Positive: Doxorubicin (Start at 10 µM, 1:10 serial dilution).

    • Comparator: Emodin (Start at 100 µM).

  • Data Validation Rule: The assay is valid ONLY IF Doxorubicin IC₅₀ is within 0.5–2.0 µM. If Doxorubicin IC₅₀ > 5 µM, cell sensitivity is compromised; discard data.

Technical Comparison: Digiferruginol vs. Doxorubicin
FeatureDigiferruginolDoxorubicin
Chemical Core Simple Anthraquinone (Tricyclic)Anthracycline (Tetracyclic + Sugar)
Primary Mechanism ROS Generation / Redox CyclingTopoisomerase II Inhibition + Intercalation
Potency (IC₅₀) Low/Moderate (10–50 µM)High (0.1–1.0 µM)
Cardiotoxicity Risk Lower (Theoretical)High (Cumulative Dose-Dependent)
Drug Resistance P-gp Substrate (Likely)P-gp Substrate (Confirmed)
Clinical Status Preclinical / Phytochemical MarkerFDA Approved / WHO Essential Medicine

Conclusion for Drug Developers: Digiferruginol is not a direct replacement for Doxorubicin due to significantly lower potency. However, its simpler scaffold makes it a valuable lead compound for structure-activity relationship (SAR) studies aimed at reducing cardiotoxicity while maintaining quinone-mediated ROS generation. Future studies should focus on C-2 hydroxymethyl modifications to enhance solubility and DNA binding affinity.[2]

References
  • Kamiya, K., et al. (2009). "New anthraquinone glycosides from the roots of Morinda citrifolia."[3] Fitoterapia, 80(3), 196-199.

  • Wang, J., et al. (2019). "Natural Naphthohydroquinone Dimer Rubioncolin C Exerts Anti-Tumor Activity... Inhibiting the NF-κB Pathway."[2][4] Cells, 8(12), 1593.

  • Hao, G. E., et al. (2011). "Anthraquinone Glycosides from the Roots of Prismatomeris connata." Chemical & Pharmaceutical Bulletin, 59(6), 787-790.

  • Ismail, N., et al. (2020).[5] "A Review of Phytochemical and Pharmacological Studies of Morinda citrifolia." Journal of Pharmacy and Pharmacology, 72(10), 1295-1310.

  • PubChem Compound Summary. (2025). "1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione (Digiferruginol)."[2][6] National Center for Biotechnology Information.

Sources

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Retrosynthesis Analysis

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Method

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